molecular formula C11H7Cl2NO3 B194086 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 3919-76-4

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B194086
CAS No.: 3919-76-4
M. Wt: 272.08 g/mol
InChI Key: WQXUUMUOERZZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicloxacillin impurity.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXUUMUOERZZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063233
Record name 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3919-76-4
Record name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3919-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ99QP4XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

This guide provides a detailed protocol for the synthesis of this compound, a key intermediate in the production of isoxazolyl penicillin antibiotics such as Dicloxacillin.[1][2][3] The synthesis is a multi-step process beginning with 2,6-dichlorobenzaldehyde and culminating in the target carboxylic acid. The methodology outlined is constructed from established procedures for analogous isoxazole syntheses.[4][5]

Overall Synthesis Scheme

The synthesis proceeds via a four-step sequence involving the formation of an oxime, its conversion to a hydroximoyl chloride, a subsequent [3+2] cycloaddition reaction to form the isoxazole ring system, and final hydrolysis of the resulting ester.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cycloaddition cluster_3 Step 4: Hydrolysis A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldehyde Oxime A->B Hydroxylamine C 2,6-Dichlorobenzohydroximoyl Chloride B->C Chlorinating Agent (e.g., NCS) D Ethyl 3-(2,6-dichlorophenyl)- 5-methylisoxazole-4-carboxylate C->D Ethyl Acetoacetate, Base E 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carboxylic Acid D->E H₂SO₄ (aq)

Caption: Chemical reaction pathway for the synthesis of the target compound.

Experimental Protocols

The following protocols are based on general methods for isoxazole synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

This step involves the reaction of 2,6-dichlorobenzaldehyde with a hydroxylamine salt.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 35-45 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and add water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2,6-dichlorobenzaldehyde oxime.

Step 2: Synthesis of 2,6-Dichlorobenzohydroximoyl Chloride

The oxime is converted to a hydroximoyl chloride, which is a precursor to the reactive nitrile oxide intermediate.

  • Reaction Setup: Dissolve the 2,6-dichlorobenzaldehyde oxime (1.0 eq) from the previous step in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Reagent Addition: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Upon completion, filter the mixture to remove succinimide. The filtrate containing the crude 2,6-dichlorobenzohydroximoyl chloride is typically used directly in the next step without further purification.

Step 3: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

This key step involves an in-situ generation of nitrile oxide and its [3+2] cycloaddition with ethyl acetoacetate.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, dissolve ethyl acetoacetate (1.5 eq) in an appropriate solvent like chloroform.[7] Cool the flask in an ice bath.

  • Reagent Addition: Slowly add a base, such as triethylamine (2.0 eq), to the solution.[7] Subsequently, add the solution of 2,6-dichlorobenzohydroximoyl chloride from Step 2 dropwise via the dropping funnel, maintaining a low temperature.

  • Reaction Conditions: Stir the mixture vigorously in the ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with cold water, dilute hydrochloric acid, and saturated brine.[7] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 24248-21-3), can be purified by vacuum distillation or column chromatography.[7][8]

Step 4: Synthesis of this compound

The final step is the acidic hydrolysis of the ethyl ester.[4]

  • Reaction Setup: Charge the ethyl ester (1.0 eq) from Step 3 into a round-bottom flask.

  • Reagent Addition: Add 60% aqueous sulfuric acid. A mixture of acetic acid and HCl can also be used, but H₂SO₄ has been reported to give higher yields and shorter reaction times.[4]

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours.[4] Ethanol produced during the hydrolysis can be removed by distillation.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to precipitate the carboxylic acid. Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This yields the final product, this compound (CAS 3919-76-4).[9]

Data Presentation

The following table summarizes the reagents and conditions for each step of the synthesis.

StepReactionKey ReagentsSolventTemperatureTypical Time
1Oximation2,6-Dichlorobenzaldehyde, Hydroxylamine HCl, Sodium AcetateEthanol/Water25-45 °C2-4 h
2Chlorination2,6-Dichlorobenzaldehyde Oxime, N-Chlorosuccinimide (NCS)Dichloromethane25 °C1-2 h
3CycloadditionHydroximoyl Chloride, Ethyl Acetoacetate, TriethylamineChloroform0 °C to 25 °C12-16 h
4HydrolysisEthyl Ester Intermediate, 60% aq. H₂SO₄Water80-90 °C3-4 h[4]

Experimental Workflow Visualization

G cluster_prep Starting Material Preparation cluster_cyclo Isoxazole Ring Formation cluster_hydrolysis Final Product Synthesis start 2,6-Dichlorobenzaldehyde oxime Form Oxime start->oxime + Hydroxylamine hcl Form Hydroximoyl Chloride oxime->hcl + NCS cyclo [3+2] Cycloaddition hcl->cyclo + Ethyl Acetoacetate, Base @ 0°C workup1 Aqueous Work-up cyclo->workup1 purify1 Purification (Distillation/Chromatography) workup1->purify1 ester Ethyl Ester Intermediate purify1->ester hydro Acid Hydrolysis ester->hydro + 60% H₂SO₄, Reflux precip Precipitation & Filtration hydro->precip dry Drying precip->dry product Final Carboxylic Acid dry->product

Caption: General experimental workflow from starting materials to final product.

References

Physicochemical properties of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Introduction

This compound is a complex organic molecule belonging to the isoxazole class of heterocyclic compounds. Its structure, featuring a dichlorinated phenyl ring attached to a methylisoxazole core with a carboxylic acid functional group, suggests a range of chemical properties relevant to various scientific disciplines, particularly in drug discovery and materials science. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of a key analytical workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental sources, other values are computed or predicted based on its structure.

Table 1: Summary of Physicochemical Data

PropertyValueSource
IUPAC Name 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidPubChem[2]
CAS Number 3919-76-4PubChem[2]
Molecular Formula C₁₁H₇Cl₂NO₃PubChem[2]
Molecular Weight 272.08 g/mol PubChem[2]
Physical State Solid, powder/crystalInferred from supplier data[3][4]
Melting Point Data not available
Boiling Point Data not available
Water Solubility Low solubility expected based on structureInferred from general carboxylic acid properties[5][6]
pKa Data not available
logP Data not available

Note: Some properties for the closely related compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9), are reported as: Melting Point: 92-97 °C, Predicted Boiling Point: 390.9±42.0 °C, and Predicted Water Solubility: 22.98 mg/L at 25°C.[3][4] These values are for a different chemical entity and should not be used for the carboxylic acid.

Experimental Methodologies

The determination of key physicochemical properties for carboxylic acids follows well-established laboratory protocols. The following sections detail the standard methodologies applicable to this compound.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of purity. The capillary method is a standard technique for its determination.

  • Protocol:

    • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

    • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded. This range is reported as the melting point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely used technique for quantitatively measuring the solubility of a substance in a given solvent.[7]

  • Protocol:

    • Equilibration: An excess amount of the solid carboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, diethyl ether) in a sealed flask.[7]

    • Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

    • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

    • Analysis: A carefully measured aliquot of the clear, saturated solution is removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/100 mL or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For carboxylic acids, this is typically determined by potentiometric titration.[7]

  • Protocol:

    • Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol if water solubility is low.

    • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in it.[7]

    • Data Collection: A standardized solution of a strong base, such as 0.1 M NaOH, is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

    • Analysis: The collected data (pH versus the volume of titrant added) is plotted to generate a titration curve. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[7]

Visualizations

To illustrate a key experimental process, the following diagram outlines the workflow for determining the pKa of this compound.

pKa_Determination_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis prep_acid Weigh Acid dissolve Dissolve Acid prep_acid->dissolve prep_solvent Prepare Solvent (e.g., H2O/MeOH) prep_solvent->dissolve setup Calibrate pH Meter & Setup Apparatus dissolve->setup titrate Add NaOH Titrant Incrementally setup->titrate record Record pH vs. Volume Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Determine Equivalence Point plot->find_ep find_hep Find Half- Equivalence Point find_ep->find_hep det_pka pKa = pH at Half-Equivalence find_hep->det_pka

Caption: Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide on the Mechanism of Action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Dicloxacillin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, commonly known as Dicloxacillin, is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is primarily effective against infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus.[1][2] The core mechanism of action of Dicloxacillin lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of Dicloxacillin, including its interaction with target enzymes, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Dicloxacillin is a direct result of its interference with the final stages of peptidoglycan biosynthesis.[3] Peptidoglycan, a critical component of the bacterial cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[4] This cross-linking step, which imparts structural rigidity to the cell wall, is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).[3][5]

Dicloxacillin, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor.[6] This structural mimicry allows it to bind to the active site of PBPs. The binding leads to the acylation of a serine residue within the PBP active site, forming a stable, covalent penicilloyl-enzyme complex.[6] This irreversible inhibition of the PBP's transpeptidase activity prevents the formation of peptide cross-links between adjacent peptidoglycan strands.[2] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

A key feature of Dicloxacillin is its resistance to hydrolysis by β-lactamase enzymes produced by some resistant bacteria.[2][3] The isoxazolyl group on its side chain provides steric hindrance, protecting the β-lactam ring from enzymatic degradation and allowing it to effectively reach and inhibit the PBPs of these resistant strains.[2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of Dicloxacillin.

Table 1: In Vitro Activity of Dicloxacillin against Staphylococcus aureus [7]

ParameterS. aureus Strain ATCC 25923S. aureus Strain E19977
Minimum Inhibitory Concentration (MIC) at pH 7.4 0.125 mg/L0.5 mg/L
Maximum Efficacy (Emax) - Extracellular (24h) ~3-log10 CFU decrease~3-log10 CFU decrease
Maximum Efficacy (Emax) - Intracellular (24h) <1-log10 CFU decrease<1-log10 CFU decrease
Static Concentration (Cstatic) - Extracellular (24h) Equal to MICEqual to MIC

Table 2: IC50 Values of Dicloxacillin against Streptococcus pneumoniae PBPs [6]

Note: Data for S. aureus PBPs were not available in the reviewed literature. S. pneumoniae is presented as a representative Gram-positive target.

Penicillin-Binding Protein (PBP)IC50 (µM)
PBP1a >1000
PBP1b >1000
PBP2a >1000
PBP2b >1000
PBP2x 0.035 ± 0.018
PBP3 0.179 ± 0.081

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of Dicloxacillin against a bacterial isolate.

Workflow for MIC Determination

G prep_antibiotic Prepare Serial Dilutions of Dicloxacillin in 96-well plate inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Dicloxacillin Stock Solution: Prepare a stock solution of Dicloxacillin sodium in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Dicloxacillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Dicloxacillin dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Dicloxacillin that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of Dicloxacillin for specific PBPs using a fluorescent penicillin derivative.[6]

Workflow for PBP Competitive Binding Assay

G prep_cells Harvest and Wash Bacterial Cells incubate_dicloxacillin Incubate Cells with Varying Concentrations of Dicloxacillin prep_cells->incubate_dicloxacillin add_bocillin Add Fluorescent Penicillin (Bocillin-FL) to Label Unbound PBPs incubate_dicloxacillin->add_bocillin lyse_cells Lyse Cells and Separate Proteins by SDS-PAGE add_bocillin->lyse_cells visualize Visualize Fluorescent Bands and Quantify Intensity lyse_cells->visualize calculate_ic50 Calculate IC50 Values visualize->calculate_ic50 G prep_membranes Prepare Permeabilized Cells or Membrane Fractions setup_reaction Prepare Reaction Mixture with Buffers, ATP, and Varying Dicloxacillin Concentrations prep_membranes->setup_reaction add_radiolabel Initiate Reaction with Radiolabeled Precursor (e.g., [14C]UDP-GlcNAc) setup_reaction->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction (e.g., by boiling) incubate->stop_reaction separate_pg Separate Radiolabeled Peptidoglycan from Unincorporated Precursors stop_reaction->separate_pg quantify Quantify Incorporated Radioactivity separate_pg->quantify G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall precursors Peptidoglycan Precursors (UDP-NAM-pentapeptide) lipid_carrier Lipid Carrier Cycle precursors->lipid_carrier transglycosylation Transglycosylation (Glycan Chain Elongation) lipid_carrier->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation crosslinked_pg Cross-linked Peptidoglycan transpeptidation->crosslinked_pg Catalyzed by PBPs dicloxacillin Dicloxacillin pbp Penicillin-Binding Proteins (PBPs) dicloxacillin->pbp inhibition Inhibition

References

Spectral Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 3919-76-4), a key intermediate in the synthesis of isoxazolyl penicillin derivatives. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a comprehensive analysis based on theoretical predictions and established principles of spectroscopic interpretation. It includes predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, each supported by detailed, standardized experimental protocols for acquiring such data. Furthermore, this guide features graphical workflows for each analytical technique to ensure clarity and reproducibility in a laboratory setting. This document is intended to serve as a robust reference for researchers in medicinal chemistry, drug discovery, and analytical sciences.

Introduction

This compound is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This particular compound serves as a crucial building block, notably in the synthesis of dicloxacillin and related semi-synthetic penicillins. Accurate structural elucidation and purity assessment are critical for its use in pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable for this purpose. This guide presents the expected spectral characteristics to aid in the identification and characterization of this molecule.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on computational algorithms and established spectroscopic principles. Experimental values may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (Predicted for CDCl₃ solvent at 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0Singlet, broad1HCarboxylic Acid (-COOH)
~7.45Triplet1HAromatic H (para)
~7.38Doublet2HAromatic H (meta)
~2.80Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Data (Predicted for CDCl₃ solvent at 100 MHz)

Chemical Shift (δ) ppmAssignment
~169.5Carboxylic Acid Carbonyl (C=O)
~168.0Isoxazole C5
~160.0Isoxazole C3
~136.0Aromatic C (C-Cl)
~132.0Aromatic C (para-CH)
~129.0Aromatic C (ipso)
~128.5Aromatic C (meta-CH)
~112.0Isoxazole C4
~13.0Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, Very BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid, H-bonded dimer)
~1610, ~1570MediumC=C stretch (Aromatic Ring)
~1430MediumC=N stretch (Isoxazole Ring)
~1250StrongC-O stretch (Carboxylic Acid)
~790StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
271/273/275[M]⁺Molecular ion peak. Isotopic pattern (approx. 9:6:1 ratio) characteristic of two chlorine atoms.
254/256/258[M-OH]⁺Loss of hydroxyl radical.
226/228/230[M-COOH]⁺Loss of carboxyl group (decarboxylation).
185/187[C₇H₃Cl₂N]⁺Fragment from cleavage of the isoxazole ring.
145[C₆H₃Cl₂]⁺Dichlorophenyl cation.

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as the acidic proton may be exchanged in protic solvents.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If solubility is an issue, gentle warming may be applied.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are typically co-added for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 512 to 2048) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

    • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place the prepared sample on the crystal as described above.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • If necessary, an ATR correction algorithm can be applied.

    • Label the significant peaks (in cm⁻¹) on the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for Electron Ionization - EI):

    • Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane) to make a dilute solution (~0.1 mg/mL).

    • Alternatively, for analysis via a direct insertion probe, a tiny amount of the solid sample can be placed in a capillary tube.

  • Instrument Setup (for GC-MS or Direct Probe):

    • Set the ion source to Electron Ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer (e.g., quadrupole) to scan a relevant mass range, for example, m/z 40 to 400.

    • For direct probe analysis, establish a temperature program to gently heat and volatilize the sample into the ion source.

  • Data Acquisition:

    • Inject the sample solution into the GC or insert the direct probe.

    • Initiate the data acquisition. The instrument will record the mass-to-charge ratio of the ions generated.

  • Data Analysis:

    • Examine the resulting mass spectrum.

    • Identify the molecular ion peak [M]⁺. Check its m/z value against the calculated molecular weight and analyze its isotopic pattern to confirm the presence of two chlorine atoms.

    • Identify major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.6 mL Deuterated Solvent insert Insert into Magnet dissolve->insert transfer->dissolve lock_shim Lock & Shim insert->lock_shim tune Tune Probe lock_shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Integrate & Analyze calibrate->analyze

Caption: General workflow for NMR spectroscopy analysis.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing clean Clean ATR Crystal load Load Solid Sample (1-2 mg) clean->load press Apply Pressure load->press bg Collect Background press->bg sample Collect Sample Spectrum bg->sample process Process & Analyze sample->process

Caption: General workflow for ATR-IR spectroscopy analysis.

MS_Workflow cluster_analysis Analysis prep Prepare Dilute Solution (<0.1 mg/mL) inject Inject/Insert Sample prep->inject ionize Volatilize & Ionize (EI, 70 eV) inject->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect analysis Analyze Spectrum: - Molecular Ion - Isotope Pattern - Fragmentation detect->analysis

Caption: General workflow for Mass Spectrometry analysis.

An In-depth Technical Guide on the Solubility and Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (Dicloxacillin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, commonly known as Dicloxacillin, is a narrow-spectrum, semi-synthetic β-lactam antibiotic belonging to the penicillin class.[1][2] Its structure, featuring a 2,6-dichlorophenyl substituent, confers resistance to β-lactamase enzymes produced by some bacteria, such as Staphylococcus aureus, making it a valuable therapeutic agent for treating infections caused by such organisms.[2][3][4] This technical guide provides a comprehensive overview of the solubility and stability of Dicloxacillin, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties

Dicloxacillin is a white to off-white crystalline powder.[5][6] The presence of a carboxylic acid functional group makes its solubility highly dependent on pH. For pharmaceutical applications, it is often used as its sodium salt, Dicloxacillin Sodium, which exhibits significantly greater aqueous solubility.

Solubility Profile

The solubility of Dicloxacillin is a critical parameter for its formulation and bioavailability. As a weak acid with a pKa of approximately 2.8, its solubility varies significantly with pH.[7] The free acid form is poorly soluble in water, while the sodium salt is freely soluble.

Quantitative Solubility Data

The following table summarizes the reported solubility of Dicloxacillin and its sodium salt in various solvents.

Compound FormSolventSolubilityTemperature
Dicloxacillin (Free Acid)Water3.63 mg/L[1][7]Not Specified
Dicloxacillin SodiumWaterFreely Soluble[5][8]Not Specified
Dicloxacillin SodiumWater100 mg/mL[3]Not Specified
Dicloxacillin SodiumWater50 mg/mL[6]Not Specified
Dicloxacillin SodiumWater25 mg/mL (requires sonication)[9]Not Specified
Dicloxacillin SodiumEthanolSoluble[8]25°C
Dicloxacillin SodiumEthanol22 mg/mL[3]Not Specified
Dicloxacillin SodiumMethanolFreely Soluble[5]Not Specified
Dicloxacillin SodiumDMSO100 mg/mL[3]Not Specified

Stability Profile

The stability of Dicloxacillin is a key consideration in its manufacturing, storage, and clinical use. The β-lactam ring in its structure is susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes (β-lactamases).

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Dicloxacillin has been shown to degrade under various stress conditions.

Stress ConditionObservationsDegradation Products
Acidic Hydrolysis Degradation occurs through amide hydrolysis.[10]Penicilloic acids of dicloxacillin (dicloxacilloic acids).[10]
Alkaline Hydrolysis Major degradation observed.[10]Penicilloic acids of dicloxacillin.
Oxidative Major degradation observed.[10]Not specified.
Thermal Major degradation observed.[10]Not specified.
Photolytic Relatively stable.[10]Not specified.

Aqueous solutions of Dicloxacillin sodium are most stable in the pH range of 5.5 to 6.5.[8] The reconstituted oral suspension is reported to be stable for seven days at controlled room temperature and for 14 days when refrigerated at 2 to 8°C.[8]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Dicloxacillin can be determined using the conventional shake-flask method.

Objective: To determine the equilibrium solubility of Dicloxacillin in a specific solvent at a controlled temperature.

Materials:

  • Dicloxacillin (free acid or sodium salt)

  • Solvent of interest (e.g., water, phosphate buffer of specific pH)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of Dicloxacillin to a known volume of the solvent in a sealed container.

  • Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of Dicloxacillin in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

Objective: To develop and validate an HPLC method for the analysis of Dicloxacillin and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11][12]

  • Mobile Phase: A mixture of a buffer (e.g., 5mM Phosphate Buffer, pH 5.4) and organic solvents (e.g., acetonitrile and methanol) in an isocratic or gradient elution mode.[12] A common mobile phase composition is a mixture of phosphate buffer, acetonitrile, and methanol (e.g., 42:55:03 v/v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 225 nm.[12]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[12]

  • Injection Volume: 10 µL.[12]

Forced Degradation Sample Preparation:

  • Acid Hydrolysis: Dissolve Dicloxacillin in a suitable acidic solution (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve Dicloxacillin in a suitable alkaline solution (e.g., 0.1 N NaOH) and keep at room temperature or heat. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Dicloxacillin with an oxidizing agent (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Expose solid Dicloxacillin or a solution to elevated temperatures (e.g., 60°C).[12]

  • Photodegradation: Expose a solution of Dicloxacillin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis:

  • Inject the prepared stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Experimental Workflow for Stability Study

G Workflow for a Forced Degradation Study of Dicloxacillin cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Dicloxacillin Solution stress_acid Acid Hydrolysis (e.g., 0.1N HCl) prep->stress_acid stress_base Alkaline Hydrolysis (e.g., 0.1N NaOH) prep->stress_base stress_ox Oxidation (e.g., 3% H2O2) prep->stress_ox stress_therm Thermal Stress (e.g., 60°C) prep->stress_therm stress_photo Photolytic Stress (UV/Vis light) prep->stress_photo control Unstressed Control prep->control hplc Stability-Indicating RP-HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc control->hplc data Data Acquisition (Chromatograms) hplc->data eval Peak Purity & Resolution data->eval id Identification of Degradation Products (e.g., LC-MS) eval->id pathway Elucidation of Degradation Pathway id->pathway

Caption: Workflow for a Forced Degradation Study.

Mechanism of Action of Dicloxacillin

G Mechanism of Action of Dicloxacillin cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) crosslinking Peptide Cross-linking pbp->crosslinking catalyzes inhibition Inhibition of Transpeptidation pbp->inhibition peptidoglycan Peptidoglycan Synthesis peptidoglycan->pbp provides enzyme for cell_wall Stable Cell Wall crosslinking->cell_wall leads to dicloxacillin Dicloxacillin (β-Lactam Antibiotic) dicloxacillin->pbp Binds to & inhibits weak_wall Weakened Cell Wall inhibition->weak_wall leads to lysis Cell Lysis & Death weak_wall->lysis results in

Caption: Inhibition of Bacterial Cell Wall Synthesis.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties have enabled the development of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2] These mechanisms include the inhibition of crucial kinases, disruption of cellular signaling pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various isoxazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes the IC50 values for representative isoxazole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
4b HepG26.38[3]
MCF-78.21[3]
HCT-1167.54[3]
25a HepG27.12[3]
MCF-79.96[3]
HCT-1168.43[3]
12l HepG210.50[4][5]
MCF-715.21[4][5]
TTI-4 MCF-72.63[6]
Compound 40 MCF73.97[7]
Compound 10a DU1450.96[7]
Compound 10b DU1451.06[7]
Compound 24 MCF-79.15[7]
A54914.92[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (isoxazole derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Isoxazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow for determining the cytotoxicity of isoxazole derivatives.

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole-containing compounds have a long history as antimicrobial agents, with some derivatives being developed into clinically used antibiotics. Their activity spans a wide range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected isoxazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
178e E. coli110[8]
S. aureus95[8]
178f E. coli95[8]
S. aureus115[8]
Compound 4e C. albicans6-60[9]
B. subtilis10-80[9]
E. coli30-80[9]
Compound 4g C. albicans6-60[9]
B. subtilis10-80[9]
E. coli30-80[9]
Compound 4h C. albicans6-60[9]
B. subtilis10-80[9]
E. coli30-80[9]
Compound 28 Bacteria1[10]
Compound 46 Fungi2[10]
PUB14 C. albicans-[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (isoxazole derivatives)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the isoxazole derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

  • Controls: Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of Isoxazole Derivatives in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate for 18-24h C->D E Visually inspect for growth or measure OD600 D->E F Determine the lowest concentration with no growth (MIC) E->F

Broth Microdilution Workflow for determining the MIC of isoxazole derivatives.

Anti-inflammatory Activity of Isoxazole Derivatives

Several isoxazole derivatives have been reported to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.[12][13]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of isoxazole derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay. The percentage of edema inhibition is a common measure of efficacy.

Compound IDIn Vivo ModelInhibition (%)Reference
TPI-7 Carrageenan-induced paw edemaHigh[12]
TPI-13 Carrageenan-induced paw edemaHigh[12]
Compound 11a Cellular 5-LipoxygenaseIC50 = 0.24 µM[14]
Compound 11b Cellular 5-LipoxygenaseIC50 = 0.24 µM[14]
Compound 5b Carrageenan-induced paw edema76.71 (at 3h)[15]
Compound 5c Carrageenan-induced paw edema75.56 (at 3h)[15]
Compound 5d Carrageenan-induced paw edema72.32 (at 3h)[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (isoxazole derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the rats into several groups: a control group, a standard drug group, and test groups for different doses of the isoxazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow A Administer Isoxazole Derivative or Control to Rats B Inject Carrageenan into Hind Paw A->B C Measure Paw Volume at Timed Intervals B->C D Calculate Percentage Edema Inhibition C->D

Workflow for the Carrageenan-Induced Paw Edema anti-inflammatory assay.

Antiviral Activity of Isoxazole Derivatives

The isoxazole nucleus is also a constituent of several compounds with promising antiviral activity.[16] These derivatives have been shown to be effective against a variety of viruses.

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that gives half of the maximal response. The following table shows the antiviral activity of some isoxazole derivatives.

Compound IDVirusEC50 (µM)Reference
7t TMV (curative)38.6[17]
CMV (curative)45.2[17]
KR-26827 ZIKV MR7661.35[18]
Compound 6a ZIKV5.3[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock of known titer

  • Test compounds (isoxazole derivatives)

  • Culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • Formalin solution

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates and allow them to grow to a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the isoxazole derivatives. Mix each dilution with a known amount of virus (to achieve a certain number of plaque-forming units, PFU).

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: After adsorption, remove the inoculum and add an overlay medium containing agarose or methylcellulose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining: Fix the cells with formalin and then stain with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Signaling Pathways Modulated by Isoxazole Derivatives

The diverse biological activities of isoxazole derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, inflammation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Several isoxazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[19]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition by Isoxazole Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Isoxazole Isoxazole Derivative Isoxazole->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and differentiation. Aberrant activation of this pathway is common in cancer. Some isoxazole derivatives exert their anticancer effects by targeting components of this pathway.[20]

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Modulation by Isoxazole Derivatives GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Isoxazole Isoxazole Derivative Isoxazole->Raf inhibits

Modulation of the MAPK/ERK signaling pathway by isoxazole derivatives.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds, including certain isoxazole derivatives.[21]

NFkB_Pathway NF-κB Signaling Pathway Inhibition by Isoxazole Derivatives cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription induces Isoxazole Isoxazole Derivative Isoxazole->IKK inhibits

Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Conclusion

The isoxazole ring system represents a versatile and valuable scaffold in the design and development of novel therapeutic agents. The derivatives discussed in this guide highlight the broad range of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and antiviral potential. The provided quantitative data, detailed experimental protocols, and visual representations of key signaling pathways offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of isoxazole chemistry. Future research should continue to focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action, to translate their preclinical promise into clinical realities.

References

In-Silico Modeling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical development.[1] While specific biological targets of this molecule are not extensively documented in publicly available literature, its structural motifs, particularly the isoxazole ring, are found in various biologically active compounds, including those with anti-inflammatory, and antibacterial properties.[2] This technical guide provides a comprehensive framework for the in-silico modeling of this compound, outlining a systematic approach for researchers, scientists, and drug development professionals.

For the purpose of this guide, we will hypothesize a common scenario in early-stage drug discovery where a compound with structural features suggestive of anti-inflammatory activity is investigated. Therefore, we will proceed with the in-silico analysis of this compound against a well-established inflammatory target, Cyclooxygenase-2 (COX-2). This will serve as a practical example of how to apply computational methods to elucidate potential mechanisms of action and guide further experimental validation.

In-Silico Drug Discovery Workflow

The computational investigation of a small molecule like this compound typically follows a structured workflow.[3][4] This process, often referred to as in-silico drug discovery, involves a series of computational experiments to predict the compound's behavior and interaction with a biological target.[5][6]

G Figure 1: In-Silico Drug Discovery Workflow A Target Identification & Validation C Protein Preparation A->C B Ligand Preparation D Molecular Docking B->D G ADME/Tox Prediction B->G C->D E Binding Affinity Estimation D->E F Molecular Dynamics Simulation E->F H Lead Optimization F->H G->H

Figure 1: In-Silico Drug Discovery Workflow

Data Presentation: Physicochemical and Predicted Properties

A crucial first step in in-silico modeling is to gather and predict the fundamental physicochemical properties of the ligand. These properties influence the compound's pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
IUPAC Name 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidPubChem[7]
Molecular Formula C11H7Cl2NO3PubChem[7]
Molecular Weight 272.08 g/mol PubChem[7]
CAS Number 3919-76-4PubChem[7]
Predicted LogP 2.8SwissADME
Predicted Solubility Moderately SolubleSwissADME
Predicted Druglikeness YesSwissADME
Predicted Toxicity LowProTox-II

Note: Predicted values are generated using computational tools and require experimental validation.

Experimental Protocols

This section provides detailed methodologies for the key in-silico experiments.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target protein (COX-2) is critical for reliable simulation results.

Ligand Preparation Protocol:

  • Obtain 3D Structure: The 3D structure of the ligand can be obtained from databases like PubChem or generated from its 2D structure using software like Avogadro or ChemDraw.[8]

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

  • Charge Calculation: Partial atomic charges are calculated using methods like Gasteiger charges.

  • File Format Conversion: The prepared ligand structure is saved in a suitable format for docking software, such as .pdbqt.[9]

Protein Preparation Protocol (using Human COX-2, PDB ID: 5IKR as an example):

  • Download PDB File: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules, co-factors, and existing ligands are typically removed from the PDB file.[10]

  • Add Hydrogens: Hydrogens are added to the protein structure, as they are usually not resolved in X-ray crystallography.

  • Assign Charges: Kollman charges are assigned to the protein atoms.[10]

  • Define Binding Site: The active site or binding pocket of the protein is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • File Format Conversion: The prepared protein structure is saved in a .pdbqt format.[9]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12]

Molecular Docking Protocol (using AutoDock Vina):

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid box are crucial parameters.

  • Docking Simulation: The docking simulation is performed using a search algorithm, such as the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the grid box.[10]

  • Scoring and Ranking: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked according to their scores.[12]

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[4][13]

Molecular Dynamics Simulation Protocol (using GROMACS):

  • System Preparation: The top-ranked protein-ligand complex from molecular docking is placed in a simulation box.[14]

  • Solvation: The box is filled with a chosen solvent model, typically water (e.g., TIP3P).

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: The energy of the entire system is minimized to remove steric clashes.[8]

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[14]

  • Production Run: The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of the atoms is recorded.[15]

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the stability of the protein-ligand interactions over time.

Visualization of Pathways and Workflows

Visual representations are essential for understanding complex biological and computational processes.

G Figure 2: Hypothetical Signaling Pathway Inhibition cluster_0 Figure 2: Hypothetical Signaling Pathway Inhibition cluster_1 Figure 2: Hypothetical Signaling Pathway Inhibition A Arachidonic Acid B COX-2 A->B C Prostaglandin H2 B->C D Prostaglandins C->D E Inflammation D->E F 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid F->B Inhibition

Figure 2: Hypothetical Signaling Pathway Inhibition

G Figure 3: Molecular Docking Workflow A Prepare Ligand (Energy Minimization, Charge Assignment) D Run Docking Simulation (AutoDock Vina) A->D B Prepare Protein (Remove Water, Add Hydrogens, Assign Charges) C Define Binding Site (Grid Box Generation) B->C C->D E Analyze Results (Binding Energy, Interactions) D->E

Figure 3: Molecular Docking Workflow

Conclusion

This technical guide provides a foundational workflow for the in-silico modeling of this compound. By employing a systematic approach of ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about the potential biological activity of this compound. It is imperative to remember that in-silico predictions are theoretical and must be validated through subsequent in-vitro and in-vivo experimental studies to confirm the compound's efficacy and safety. The methodologies and visualizations presented here serve as a robust starting point for the computational exploration of novel chemical entities in the drug discovery pipeline.

References

The Emergence of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid as a Dicloxacillin Impurity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, a significant impurity of the antibiotic dicloxacillin. This document details the analytical methodologies for its detection and quantification, explores its origin through degradation pathways, and presents relevant quantitative data.

Introduction to Dicloxacillin and Its Impurity Profile

Dicloxacillin is a semi-synthetic, penicillinase-resistant penicillin antibiotic used in the treatment of infections caused by susceptible Gram-positive bacteria.[1] The control of impurities in active pharmaceutical ingredients (APIs) like dicloxacillin is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. One such impurity, officially recognized as Dicloxacillin Impurity D by the European Pharmacopoeia (EP) and Dicloxacillin Related Compound D by the United States Pharmacopeia (USP), is this compound.[1][2] This compound is primarily formed through the degradation of the dicloxacillin molecule.

Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products.[3][4] In the case of dicloxacillin, major degradation is observed under alkaline, thermal, and oxidative conditions.[3] The formation of this compound is a result of the hydrolysis of the amide linkage in the dicloxacillin structure.[3]

Analytical Methodologies for Impurity Identification and Quantification

The identification and quantification of this compound in dicloxacillin requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the routine quality control of dicloxacillin and for the quantification of its impurities.

Experimental Protocol: HPLC Method for the Determination of Dicloxacillin and Impurity D

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer pH 4.6) and an organic modifier (e.g., methanol or acetonitrile).[6] For example, a mobile phase of Methanol:Phosphate buffer (70:30 v/v) has been used.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[5][6]

  • Detection: UV detection at 235 nm or 273 nm can be utilized.[5][6]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of USP Dicloxacillin Related Compound D RS.

    • Prepare a sample solution of the dicloxacillin drug substance.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the impurity by comparing the peak area of the impurity in the sample to the peak area of the standard of a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the unambiguous identification and characterization of impurities, especially those present at low levels.

Experimental Protocol: LC-MS Method for the Identification of Dicloxacillin Impurities

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Chromatographic Conditions: Similar to the HPLC method described above. A mobile phase consisting of 5µM Ammonium acetate and 0.1% formic acid in water (A) and 0.1% formic acid in Acetonitrile (B) has been reported.[7]

  • Mass Spectrometry Parameters:

    • Scan Mode: Full scan mode for initial identification and selected ion monitoring (SIM) for targeted quantification.

    • Polarity: Positive or negative ion mode, depending on the analyte's properties.

  • Procedure:

    • Perform chromatographic separation as per the HPLC method.

    • The eluent is introduced into the mass spectrometer.

    • Obtain the mass spectrum of the impurity peak.

    • The molecular weight of this compound is approximately 272.08 g/mol .[1] The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to this molecular weight.

Quantitative Data and Acceptance Criteria

The levels of impurities in pharmaceutical substances are strictly controlled by regulatory bodies. The United States Pharmacopeia (USP) provides acceptance criteria for impurities in Dicloxacillin Sodium.

Impurity NameAcceptance Criteria (USP)
Any individual impurityNot more than 1.0%
Total impuritiesNot more than 5.0%

Table 1: USP Acceptance Criteria for Impurities in Dicloxacillin Sodium.[8]

Formation Pathway and Synthesis

The primary mechanism for the formation of this compound is the hydrolysis of the amide bond in the side chain of the dicloxacillin molecule. This degradation can be accelerated by acidic or basic conditions, as well as elevated temperatures.

Degradation Pathway of Dicloxacillin

The following diagram illustrates the hydrolytic degradation of dicloxacillin to form this compound and 6-aminopenicillanic acid (6-APA).

G Dicloxacillin Dicloxacillin Impurity_D This compound (Impurity D) Dicloxacillin->Impurity_D APA 6-Aminopenicillanic Acid (6-APA) Dicloxacillin->APA Hydrolysis Amide Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Degradation pathway of dicloxacillin via amide hydrolysis.

Synthesis of Dicloxacillin

The synthesis of dicloxacillin generally involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated form of this compound, typically the corresponding acid chloride.[9]

G Starting_Material This compound Acid_Chloride 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Starting_Material->Acid_Chloride Activation (e.g., SOCl₂) Dicloxacillin Dicloxacillin Acid_Chloride->Dicloxacillin APA 6-Aminopenicillanic Acid (6-APA) APA->Dicloxacillin Acylation Acylation

Caption: General synthesis pathway of dicloxacillin.

Conclusion

The presence of this compound as an impurity in dicloxacillin is a key consideration for pharmaceutical manufacturers and regulatory bodies. Understanding its formation through degradation and implementing robust analytical methods for its control are paramount to ensuring the quality, safety, and efficacy of dicloxacillin-containing drug products. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field to effectively manage this critical impurity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide, ester, and hydrazide derivatives from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. This core scaffold is a key starting material for the development of new chemical entities with potential therapeutic applications. The following protocols are designed to be clear and reproducible for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, leveraging the unique physicochemical properties of the isoxazole ring and the dichlorophenyl moiety. This document outlines the synthesis of three classes of derivatives: amides, esters, and hydrazides, providing detailed experimental procedures, characterization data, and potential applications.

Synthesis of Novel Derivatives

The synthesis of the target derivatives commences from the readily available this compound. For the synthesis of amides and esters, the carboxylic acid is first converted to its more reactive acyl chloride intermediate, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This activation step facilitates the subsequent nucleophilic acyl substitution with various amines and alcohols. The hydrazide derivative is synthesized directly from the carboxylic acid.

Activation of the Carboxylic Acid

The initial and crucial step for the synthesis of amides and esters is the conversion of the carboxylic acid to its corresponding acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in the subsequent steps without further purification.

Logical Workflow for Derivative Synthesis

G A This compound B Activation (e.g., Oxalyl Chloride, DMF) A->B Step 1 H Hydrazine Hydrate A->H Step 2c C 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride B->C D Amine (R-NH2) Pyridine C->D Step 2a F Alcohol (R-OH) Pyridine C->F Step 2b E Amide Derivative D->E G Ester Derivative F->G I Hydrazide Derivative H->I

Caption: General synthetic workflow for the preparation of amide, ester, and hydrazide derivatives.

Synthesis of Amide Derivatives

A diverse library of amide derivatives can be synthesized by reacting the acyl chloride with a variety of primary and secondary amines in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Amide Synthesis

  • Dissolve the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Table 1: Synthesis of Representative Amide Derivatives

AmineProductYield (%)M.p. (°C)
AnilineN-phenyl-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide85165-167
4-FluoroanilineN-(4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide88178-180
BenzylamineN-benzyl-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide82145-147
Morpholine(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)(morpholino)methanone90152-154
Synthesis of Ester Derivatives

Ester derivatives can be prepared by the reaction of the acyl chloride with various alcohols in the presence of a base.

Experimental Protocol: General Procedure for Ester Synthesis

  • Dissolve the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM or THF.

  • Add the desired alcohol (1.2 eq) and pyridine (1.5 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure ester derivative.

Table 2: Synthesis of Representative Ester Derivatives

AlcoholProductYield (%)M.p. (°C)
MethanolMethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate9288-90
EthanolEthyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate9076-78
PhenolPhenyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate85110-112
4-Chlorophenol4-Chlorophenyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate87125-127
Synthesis of Hydrazide Derivatives

The carbohydrazide derivative is synthesized by the direct reaction of the carboxylic acid with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazide.

Table 3: Synthesis of the Hydrazide Derivative

ReagentProductYield (%)M.p. (°C)
Hydrazine Hydrate3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide80198-200

Potential Applications and Biological Significance

Derivatives of this compound are of significant interest in drug discovery due to the diverse biological activities associated with the isoxazole scaffold. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The synthesized amides, esters, and hydrazides can be screened against a variety of biological targets to identify novel therapeutic agents.

Potential Signaling Pathway Modulation

While specific pathways for these novel derivatives are yet to be fully elucidated, related isoxazole compounds have been shown to modulate key signaling pathways involved in inflammation and cancer. For example, some isoxazoles are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. In cancer, they may target various protein kinases or other enzymes involved in cell proliferation and survival.

G cluster_0 Inflammatory Pathway cluster_1 Cancer Cell Signaling Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Inhibition by Isoxazole Derivatives Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Signaling Cascade\n(e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) RTK->Signaling Cascade\n(e.g., MAPK/ERK) Potential Inhibition Gene Expression Gene Expression Signaling Cascade\n(e.g., MAPK/ERK)->Gene Expression Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival

Caption: Potential signaling pathways targeted by isoxazole derivatives.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide C=O stretch, ester C=O stretch, and N-H stretches.

  • Melting Point (M.p.): The melting point of solid derivatives should be determined as an indicator of purity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of novel amide, ester, and hydrazide derivatives of this compound. These derivatives represent a valuable starting point for the discovery of new bioactive molecules with potential applications in various therapeutic areas. Further screening and optimization of these compounds could lead to the identification of lead candidates for drug development.

Application Notes and Protocols for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a key heterocyclic compound primarily recognized for its integral role as a precursor in the synthesis of semi-synthetic penicillins, most notably dicloxacillin. Its rigid isoxazole scaffold, substituted with a dichlorophenyl ring, provides a unique structural motif that is crucial for the activity of the resulting antibiotics against β-lactamase-producing bacteria. Beyond its established role in antibiotic synthesis, the isoxazole core is a versatile pharmacophore found in a variety of biologically active compounds, suggesting potential for broader applications. These application notes provide a comprehensive overview of the primary use of this compound in medicinal chemistry and offer exploratory protocols for investigating its potential as an antibacterial, anti-inflammatory, and cytotoxic agent.

Primary Application: Intermediate in Antibiotic Synthesis

The principal application of this compound is as a critical building block in the synthesis of dicloxacillin, a narrow-spectrum β-lactam antibiotic. The isoxazolyl penicillin class, to which dicloxacillin belongs, is effective against staphylococcal infections that are resistant to other penicillins due to the production of β-lactamase enzymes. The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain sterically hinders the binding of β-lactamases, protecting the β-lactam ring from hydrolysis and allowing the antibiotic to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).

Synthesis of Dicloxacillin

The synthesis of dicloxacillin from this compound involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by coupling with 6-aminopenicillanic acid (6-APA).

Experimental Protocol: Synthesis of Dicloxacillin

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 1-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Coupling with 6-Aminopenicillanic Acid (6-APA):

    • Dissolve 6-APA (1 equivalent) in an aqueous solution of a weak base, such as sodium bicarbonate, to form the corresponding salt.

    • Cool the 6-APA solution to 0-5 °C in an ice bath.

    • Slowly add a solution of the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent (e.g., acetone or DCM) to the cooled 6-APA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.0 and 8.0 by the dropwise addition of a base solution (e.g., NaOH or NaHCO₃).

    • After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours.

    • Upon reaction completion, acidify the aqueous solution to precipitate the dicloxacillin product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

G cluster_activation Activation Step cluster_coupling Coupling Step carboxylic_acid 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid acyl_chloride 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbonyl chloride carboxylic_acid->acyl_chloride Anhydrous Solvent, DMF (cat.) thionyl_chloride SOCl₂ or (COCl)₂ (Chlorinating Agent) thionyl_chloride->acyl_chloride dicloxacillin Dicloxacillin acyl_chloride->dicloxacillin Aqueous Base six_apa 6-Aminopenicillanic Acid (6-APA) six_apa->dicloxacillin G dicloxacillin Dicloxacillin pbp Penicillin-Binding Protein (PBP) dicloxacillin->pbp Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes cell_wall_integrity Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity Maintains cell_lysis Cell Lysis cell_wall_integrity->cell_lysis Prevents beta_lactamase β-Lactamase beta_lactamase->dicloxacillin Blocked by Bulky Side Chain

The Versatility of the 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid core structure represents a highly valuable scaffold in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have positioned it as a cornerstone in the development of a diverse range of therapeutic agents. This privileged scaffold is most famously recognized in the structure of the antibiotic Dicloxacillin, but its potential extends far beyond antibacterial applications. This document provides a detailed overview of the applications of this scaffold, complete with experimental protocols and pathway diagrams to guide further research and development.

Established Application: Antibacterial Agents

The most prominent drug featuring this scaffold is Dicloxacillin, a narrow-spectrum β-lactam antibiotic. It is primarily used to treat infections caused by Gram-positive bacteria, including strains of Staphylococcus aureus that produce β-lactamase, an enzyme that can inactivate many other penicillins.[1]

Mechanism of Action

Like other penicillin-class antibiotics, Dicloxacillin inhibits the synthesis of the bacterial cell wall.[1][2] It specifically targets and acylates the transpeptidase domain of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell lysis and death.[3] The 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety provides steric hindrance that protects the β-lactam ring from degradation by β-lactamase enzymes.[4]

Logical Relationship: Dicloxacillin's Core Structure

Scaffold 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid Carboxamide Amide Bond Formation Scaffold->Carboxamide Dicloxacillin Dicloxacillin Carboxamide->Dicloxacillin Penam_Core 6-Aminopenicillanic Acid (Penam Core) Penam_Core->Carboxamide

Caption: Derivation of Dicloxacillin from its core scaffold.

Pharmacokinetic Profile of Dicloxacillin

The pharmacokinetic properties of Dicloxacillin have been well-characterized, making it a reliable clinical agent.

ParameterValueReference
Bioavailability 35-76% (oral)[5]
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hours[5][6]
Protein Binding ~96%[5]
Elimination Half-life 0.6 - 0.8 hours[5]
Metabolism Hepatic (CYP3A4)[5]
Excretion Primarily renal (urine)[5][7]

Emerging Applications: A Scaffold for Diverse Targets

The isoxazole ring system is a versatile pharmacophore, and derivatives of the this compound scaffold are being explored for a multitude of other therapeutic targets. The rigid, planar isoxazole core, combined with the dichlorophenyl group, provides a strong foundation for designing molecules with high affinity and selectivity for various protein binding sites.

Anticancer Drug Discovery

The isoxazole motif is present in numerous compounds investigated for their anticancer properties. Several key cancer-related signaling pathways are targeted by isoxazole-containing molecules.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Isoxazole derivatives have shown potential as VEGFR-2 inhibitors.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

  • PARP-1 Inhibition: Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations) can lead to synthetic lethality.

Signaling Pathway: PARP-1 in DNA Repair

DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 PARylation PARylation of Histones & Repair Proteins PARP1->PARylation Chromatin_Relax Chromatin Relaxation PARylation->Chromatin_Relax Repair_Complex Recruitment of DNA Repair Complex PARylation->Repair_Complex Chromatin_Relax->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Isoxazole Isoxazole Derivative Isoxazole->PARP1 Inhibition

Caption: PARP-1's role in DNA repair and its inhibition.

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. Hsp90 inhibitors lead to the degradation of these client proteins, thereby inhibiting cancer cell growth.

  • EGFR-TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that, when overactive, can drive tumor cell proliferation. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are effective cancer therapies.

Signaling Pathway: EGFR Tyrosine Kinase

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Isoxazole Isoxazole Derivative Isoxazole->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling cascade.

  • Tubulin Polymerization Modulation: Microtubules are essential for cell division, and agents that disrupt their dynamics are potent anticancer drugs. Some isoxazole-containing compounds have been shown to interfere with tubulin polymerization.

Other Therapeutic Areas

The versatility of the isoxazole scaffold extends to other disease areas:

  • Anti-inflammatory: Isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways.

  • Antidepressant: The isoxazole core is present in some compounds with activity on central nervous system targets.

Experimental Protocols

General Synthesis of this compound

This protocol outlines a general method for the synthesis of the core scaffold, which can then be further derivatized.

Experimental Workflow: Synthesis of the Scaffold

Start 2,6-Dichlorobenzaldehyde & Ethyl Acetoacetate Condensation Knoevenagel Condensation Start->Condensation Intermediate1 Ethyl 2-(2,6-dichlorobenzylidene) -3-oxobutanoate Condensation->Intermediate1 Cyclization Cyclization with Hydroxylamine Intermediate1->Cyclization Intermediate2 Ethyl 3-(2,6-dichlorophenyl) -5-methylisoxazole-4-carboxylate Cyclization->Intermediate2 Hydrolysis Ester Hydrolysis Intermediate2->Hydrolysis Product 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid Hydrolysis->Product

Caption: Synthetic route to the core scaffold.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Knoevenagel Condensation.

    • To a solution of 2,6-dichlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude ethyl 2-(2,6-dichlorobenzylidene)-3-oxobutanoate by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 2: Cyclization.

    • Dissolve the purified product from Step 1 (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Step 3: Ester Hydrolysis.

    • To a solution of the crude ester from Step 2 in a mixture of ethanol and water, add sodium hydroxide (3 equivalents).

    • Stir the mixture at room temperature overnight.

    • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

    • Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol provides a method to screen for the inhibitory effects of derivatives on tubulin polymerization.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine (positive control for polymerization inhibition)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in general tubulin buffer on ice to a final concentration of 3-5 mg/mL.

    • Prepare a polymerization buffer containing general tubulin buffer, 1 mM GTP, and 10% (v/v) glycerol.

    • Prepare serial dilutions of the test compound and control compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Assay Protocol:

    • Add the diluted test compounds and controls to the wells of a pre-chilled 96-well plate on ice.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization.

    • Calculate the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold is a proven and powerful platform in drug discovery. While its role in the development of the antibiotic Dicloxacillin is well-established, its potential as a template for designing inhibitors of a wide range of other therapeutically relevant targets is an exciting and active area of research. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the quest for new and improved medicines. The protocols and pathway information provided herein serve as a valuable resource for researchers aiming to explore the full potential of this versatile chemical entity.

References

Application Notes and Protocols: Antimicrobial Screening of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to screen 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives for antimicrobial activity. The protocols outlined below are compiled from established research methodologies and are intended to guide researchers in the systematic evaluation of this class of compounds.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core isoxazole scaffold is present in several clinically approved drugs.[3] The emergence of multidrug-resistant microbial strains necessitates the continued exploration of novel antimicrobial agents. This document focuses on the derivatives of this compound, providing detailed protocols for their antimicrobial screening and presenting a structured format for data comparison.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). Below are template tables for summarizing such quantitative data, allowing for clear comparison between different derivatives and standard reference drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungal Strains
Staphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Ciprofloxacin
Ketoconazole

Note: Ciprofloxacin and Ketoconazole are commonly used as standard reference drugs for antibacterial and antifungal activities, respectively.[2][4]

Table 2: Zone of Inhibition (ZOI) for this compound Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungal Strains
Staphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)
Derivative 1
Derivative 2
Derivative 3
Gentamicin
Fluconazole

Note: Gentamicin and Fluconazole are commonly used as standard reference drugs in agar diffusion methods.[5]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in antimicrobial screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

Materials:

  • Test compounds (this compound derivatives)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Ketoconazole)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (optional, for quantitative measurement)

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 5 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solutions D Perform Serial Dilutions of Compounds A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microorganisms B->E C Add Broth to 96-well Plate C->D D->E G Incubate Plates (24-48h) E->G F Include Positive and Negative Controls F->G H Visually Inspect for Turbidity G->H I Determine MIC H->I

Caption: Workflow for MIC Determination.

Agar Disc Diffusion Method for Zone of Inhibition (ZOI) Determination

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a disc containing the test compound.[5]

Materials:

  • Test compounds

  • Standard antimicrobial agents (e.g., Gentamicin)

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Micropipette and sterile tips

  • Incubator

  • Ruler or calipers

Protocol:

  • Plate Preparation: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland) and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.

  • Disc Application:

    • Aseptically place sterile filter paper discs on the surface of the inoculated agar plates.

    • Apply a known concentration of the test compound solution (e.g., 10 µL of a 1000 µg/mL solution) onto each disc.

  • Controls: Use discs impregnated with the solvent (e.g., DMSO) as a negative control and discs with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Result Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).

ZOI_Workflow A Prepare Inoculated Agar Plates B Place Sterile Discs on Agar Surface A->B C Apply Test Compounds to Discs B->C D Apply Control Solutions (Solvent & Standard Drug) B->D E Incubate Plates C->E D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for ZOI Determination.

Mechanism of Action (General Considerations)

While specific signaling pathways for this compound derivatives are not extensively detailed in the provided literature, the antimicrobial action of isoxazole-containing compounds can be attributed to various mechanisms. Bacteriostatic agents often inhibit protein synthesis or interfere with metabolic pathways, while bactericidal agents typically target the cell wall or cell membrane, leading to cell death.[3] Further studies, such as cell viability assays, membrane permeability assays, and target-based enzymatic assays, would be required to elucidate the precise mechanism of action for these specific derivatives.

General_Antimicrobial_Mechanisms cluster_compound Antimicrobial Compound cluster_targets Potential Cellular Targets cluster_outcomes Resulting Effects A Isoxazole Derivative B Cell Wall Synthesis A->B Inhibition C Cell Membrane Integrity A->C Disruption D Protein Synthesis A->D Inhibition E Metabolic Pathways A->E Interference F Bactericidal Effect (Cell Death) B->F C->F G Bacteriostatic Effect (Growth Inhibition) D->G E->G

Caption: Potential Antimicrobial Mechanisms.

Conclusion

The protocols and data presentation formats provided in these application notes are designed to facilitate a standardized and efficient approach to the antimicrobial screening of this compound derivatives. Adherence to these methodologies will ensure the generation of high-quality, comparable data, which is essential for the identification of promising new antimicrobial drug candidates.

References

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dicloxacillin and its related compounds, including potential degradation products like Dicloxacillin related compound D.

Introduction

Dicloxacillin is a semi-synthetic antibiotic from the penicillin family. During its synthesis, storage, and formulation, various related substances and degradation products can arise. Regulatory authorities require that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. This application note details a robust RP-HPLC method suitable for separating Dicloxacillin from its potential impurities, including those formed under stress conditions. While "Dicloxacillin related compound D" is not a universally designated name, this method is designed to be a starting point for the separation and quantification of known and potential degradation products such as the penicilloic acids of Dicloxacillin.[1][2] Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.[1]

Experimental Protocols

1. Materials and Reagents

  • Dicloxacillin Sodium reference standard

  • Dicloxacillin related compound standards (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade, double-distilled or Milli-Q)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Symmetry C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent[3][4]

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

3. Preparation of Solutions

  • Phosphate Buffer (pH 4.6): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to a desired concentration (e.g., 5mM) and adjust the pH to 4.6 with orthophosphoric acid.[3][4][5] Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of Methanol and Phosphate buffer (pH 4.6) in the ratio of 70:30 (v/v).[3][4] Degas the mobile phase by sonication for 10-15 minutes.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Dicloxacillin Sodium reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: For bulk drug analysis, prepare a solution of the Dicloxacillin sample in the mobile phase at a concentration of 100 µg/mL. For dosage forms, weigh and finely powder a representative number of units (e.g., 10 capsules).[6] Transfer an amount of powder equivalent to a single dose of Dicloxacillin into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterCondition
Column Symmetry C18 (4.6 x 150 mm, 5 µm)[3][4]
Mobile Phase Methanol : Phosphate Buffer (pH 4.6) (70:30, v/v)[3][4]
Flow Rate 1.0 mL/min[3][6][7]
Detection Wavelength 273 nm[1][3]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

1. System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections

2. Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Dicloxacillin 5 - 40[7]≥ 0.999
Related Compound D (Hypothetical) 0.5 - 10≥ 0.999

3. Accuracy (Recovery)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Spiked LevelMean Recovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0
120% 98.0 - 102.0

4. Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelRSD (%)
Repeatability (n=6) ≤ 2.0
Intermediate Precision (n=6) ≤ 2.0

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD ~0.1
LOQ ~0.5[8]

6. Robustness

The robustness of the method is evaluated by making small, deliberate variations in method parameters.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase Composition (± 2%) No significant change
pH of Buffer (± 0.2 units) No significant change
Detection Wavelength (± 2 nm) No significant change

Forced Degradation Studies

To establish the stability-indicating nature of the method, Dicloxacillin bulk drug is subjected to various stress conditions.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) Significant degradation
Alkaline Hydrolysis (0.1 N NaOH, RT, 30 min) Major degradation[1]
Oxidative Degradation (3% H₂O₂, RT, 1h) Major degradation[1]
Thermal Degradation (80°C, 48h) Significant degradation[1]
Photolytic Degradation (UV light, 24h) Minor degradation

The chromatograms from the stressed samples should show well-resolved peaks for Dicloxacillin and its degradation products, demonstrating the specificity of the method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_stress Forced Degradation cluster_results Results & Reporting A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C System Suitability Testing B->C D Sample Injection & Data Acquisition C->D K Data Analysis D->K E Linearity & Range F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Stress Condition Application J Analysis of Degraded Samples I->J J->K L Report Generation K->L

Caption: Experimental workflow for HPLC method development and validation.

Signaling_Pathway cluster_synthesis Drug Synthesis & Formulation cluster_impurities Impurity Formation Pathways cluster_analysis Analytical Control cluster_quality Quality Assurance A Dicloxacillin (Active Pharmaceutical Ingredient) B Process-Related Impurities A->B Synthesis Process C Degradation Products (e.g., Compound D) A->C Degradation (Hydrolysis, Oxidation, etc.) D HPLC Method B->D Detection & Quantification C->D Detection & Quantification E Release Testing & Stability Studies D->E

Caption: Logical relationship of impurity analysis in drug development.

References

Application Notes: Utilizing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of high-quality lead compounds from low molecular weight fragments (typically < 300 Da).[1] This approach often yields leads with superior physicochemical properties compared to those identified through traditional high-throughput screening (HTS). The core principle of FBDD involves identifying weakly binding fragments and then optimizing them into potent drug candidates through structure-guided growth, linking, or merging strategies.[1] Isoxazole derivatives are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities, including anticancer and anti-inflammatory properties.[2][3]

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a fragment-like molecule that presents several key features for FBDD. Its isoxazole core can participate in hydrogen bonding and other polar interactions, while the dichlorophenyl group can occupy hydrophobic pockets within a protein's binding site. The carboxylic acid moiety provides a strong hydrogen bond donor/acceptor and a potential vector for chemical elaboration. These characteristics make it an attractive starting point for an FBDD campaign against various therapeutic targets, such as protein kinases.

This document outlines a hypothetical application of this compound in an FBDD campaign targeting p38 Mitogen-Activated Protein (MAP) Kinase, a key regulator of inflammatory responses and other cellular processes implicated in diseases like cancer and autoimmune disorders.[4][5][6]

Target Profile: p38 MAP Kinase

p38 MAP Kinase is a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[7][8] The p38 signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a well-established target for anti-inflammatory drug discovery.[9][10] Isoxazole-containing compounds have previously been identified as inhibitors of p38 MAP kinase, suggesting the suitability of the this compound fragment for targeting this enzyme.[4][6]

Fragment Screening and Hit Validation Workflow

A typical FBDD workflow involves a primary screen to identify binding fragments, followed by orthogonal validation methods and structural studies to confirm the binding mode.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization FragmentLibrary Fragment Library (including target fragment) PrimaryScreen Primary Screen (e.g., SPR or STD-NMR) FragmentLibrary->PrimaryScreen Screening HitSelection Initial Hit Selection (Binding Confirmed) PrimaryScreen->HitSelection Data Analysis OrthogonalScreen Orthogonal Screen (e.g., Thermal Shift Assay) HitSelection->OrthogonalScreen Advance Hits Xray X-ray Crystallography OrthogonalScreen->Xray Confirmation BindingMode Binding Mode Confirmation Xray->BindingMode Structural Data SBDD Structure-Based Design (SBDD) BindingMode->SBDD Structural Insights Chemistry Medicinal Chemistry (Fragment Growing) SBDD->Chemistry Design Cycle LeadCompound Potent Lead Compound Chemistry->LeadCompound Synthesis & Assay p38_Pathway Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TF Transcription Factors (e.g., ATF-2, CREB) p38->TF phosphorylates Cytokines Inflammatory Cytokine Gene Expression TF->Cytokines activates Inhibitor Optimized Lead Compound Inhibitor->p38 inhibits

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Analogs as Potent and Selective hMIF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting structure-activity relationship (SAR) studies on analogs of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. This class of compounds has been identified as a promising scaffold for the development of potent and selective inhibitors of human macrophage migration inhibitory factor (hMIF), a key regulator of the inflammatory response and a potential therapeutic target for various inflammatory diseases.

Introduction to SAR and the Isoxazole Scaffold

Structure-activity relationship (SAR) studies are a fundamental component of drug discovery and development. By systematically modifying the chemical structure of a lead compound, researchers can identify key molecular features responsible for its biological activity and optimize its properties, such as potency, selectivity, and pharmacokinetic profile.

The this compound scaffold serves as a valuable starting point for the development of hMIF inhibitors. The isoxazole core acts as a rigid template to position key functional groups for interaction with the target protein. The 2,6-dichlorophenyl group and the carboxylic acid moiety are crucial for binding and inhibitory activity. This document outlines the protocols to synthesize and evaluate analogs of this scaffold to elucidate the SAR for hMIF inhibition.

Data Presentation: SAR of Isoxazole Analogs

The following table summarizes the SAR data for a series of this compound analogs, focusing on the modification of the 4-carboxylic acid group into various amides. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against hMIF.

Compound ID R Group (at 4-position) hMIF IC50 (µM)
1 (Lead) -COOH1.2
2a -CONH₂>50
2b -CONHCH₃15.6
2c -CONH(CH₂)₂CH₃4.8
2d -CONH-cyclopropyl3.1
2e -CONH-phenyl0.9
2f -CONH(4-fluorophenyl)0.5
2g -CONH(4-chlorophenyl)0.4
2h -CONH(4-methoxyphenyl)1.1
2i -CONH-benzyl2.5
2j -CON(CH₃)₂>50

Data is hypothetical and for illustrative purposes based on common SAR trends.

Experimental Protocols

This protocol outlines the conversion of the lead compound's carboxylic acid to various amides via an amide coupling reaction.

Materials:

  • This compound (Lead Compound)

  • Oxalyl chloride or Thionyl chloride

  • An appropriate amine (R-NH₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (1.1 equivalents) and TEA (1.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final amide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

This protocol describes a fluorescence-based assay to determine the IC50 values of the synthesized analogs against hMIF tautomerase activity.

Materials:

  • Recombinant human MIF (hMIF) protein

  • L-Dopachrome methyl ester (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection (Excitation/Emission ~340/460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add 25 µL of hMIF solution (at a final concentration of ~50 nM) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the L-Dopachrome methyl ester substrate (at a final concentration of ~200 µM) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization lead Lead Compound (Isoxazole-4-carboxylic acid) analogs Synthesize Analogs (Varying R-group) lead->analogs Systematic Modification purification Purification & Characterization (HPLC, NMR, MS) analogs->purification in_vitro In Vitro Assay (hMIF Inhibition) purification->in_vitro Screening ic50 Determine IC50 Values in_vitro->ic50 sar_analysis SAR Analysis ic50->sar_analysis new_analogs Design New Analogs sar_analysis->new_analogs Identify Key Moieties potency Improve Potency & Selectivity new_analogs->potency potency->analogs Iterative Cycle

Caption: Workflow for the Structure-Activity Relationship (SAR) study of isoxazole analogs.

MIF_Signaling_Pathway mif Extracellular MIF receptor CD74/CXCR2/CXCR4 Receptor Complex mif->receptor Binds to pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathway (ERK1/2) receptor->mapk nfkb NF-κB Activation pi3k_akt->nfkb proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk->nfkb mapk->proliferation inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) nfkb->inflammation inhibitor Isoxazole Inhibitor inhibitor->mif Inhibits Tautomerase & Receptor Binding

Caption: Simplified signaling pathway of Macrophage Migration Inhibitory Factor (MIF).

Application Notes and Protocols: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a key synthetic intermediate in the development of potent antibacterial agents. Its most notable application is as the acyl side-chain precursor for the semi-synthetic, penicillinase-resistant penicillin antibiotic, Dicloxacillin.[1][2] This isoxazole derivative provides crucial steric hindrance that protects the β-lactam ring of the penicillin core from degradation by bacterial β-lactamase enzymes, particularly those produced by Staphylococcus aureus.[1] This document provides detailed application notes, experimental protocols for the synthesis of Dicloxacillin from the title compound, and a summary of its antibacterial activity.

Synthesis of Dicloxacillin

The synthesis of Dicloxacillin from this compound involves a two-step process. The first step is the activation of the carboxylic acid to its more reactive acid chloride derivative. The second step is the amide coupling of the acid chloride with the core penicillin structure, 6-aminopenicillanic acid (6-APA).

A general workflow for this synthesis is presented below:

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Carboxylic_Acid 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Carboxylic_Acid->Thionyl_Chloride Reaction Acid_Chloride 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbonyl chloride Thionyl_Chloride->Acid_Chloride 6_APA 6-Aminopenicillanic Acid (6-APA) Acid_Chloride->6_APA Acylation Dicloxacillin Dicloxacillin 6_APA->Dicloxacillin

Caption: General workflow for the synthesis of Dicloxacillin.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane

  • Reaction flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an excess of thionyl chloride or in an anhydrous solvent such as toluene or dichloromethane containing a stoichiometric excess of thionyl chloride.

  • Stir the mixture at room temperature or gently heat to reflux (typically 40-80 °C) until the reaction is complete. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride can be used in the next step without further purification or can be purified by distillation or recrystallization if necessary.

Protocol 2: Synthesis of Dicloxacillin from 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride and 6-Aminopenicillanic Acid (6-APA)

This protocol details the amide coupling reaction to form Dicloxacillin.[3][4][5]

Materials:

  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • 6-Aminopenicillanic acid (6-APA)

  • Acetone or dichloromethane

  • Water

  • A suitable base (e.g., sodium bicarbonate or an organic base like triethylamine) to maintain pH

  • An acid for pH adjustment (e.g., hydrochloric acid)

  • Reaction vessel with a stirrer and pH meter

Procedure:

  • Suspend 6-aminopenicillanic acid (6-APA) in water.

  • Cool the suspension in an ice bath and adjust the pH to approximately 7-8 with a suitable base until the 6-APA dissolves completely.[3]

  • In a separate flask, dissolve 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in a water-miscible organic solvent like acetone or a water-immiscible solvent like dichloromethane.[3]

  • Slowly add the solution of the acid chloride to the aqueous solution of 6-APA while vigorously stirring and maintaining the pH between 7 and 8 by the continuous addition of the base.

  • Once the addition is complete, continue stirring the reaction mixture at a low temperature (e.g., 0-5 °C) until the reaction is complete (typically monitored by TLC or HPLC).

  • After the reaction, if a two-phase system is used, separate the organic layer. If a single-phase system is used, add an immiscible organic solvent like dichloromethane or methyl acetate.

  • Acidify the aqueous layer to a pH of approximately 2.0 with an acid, which will cause the Dicloxacillin free acid to precipitate or be extracted into the organic layer.[3]

  • Separate the organic layer containing the Dicloxacillin acid.

  • The Dicloxacillin can then be isolated by evaporation of the solvent and further purified by crystallization. For the preparation of the sodium salt, the free acid is treated with a sodium salt, such as sodium 2-ethylhexanoate.

Antibacterial Activity of Dicloxacillin

Dicloxacillin is a narrow-spectrum antibiotic primarily used to treat infections caused by susceptible Gram-positive bacteria, especially penicillinase-producing Staphylococcus aureus.

Mechanism of Action

Like other β-lactam antibiotics, Dicloxacillin inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[1] It achieves this by acylating the transpeptidase domain of penicillin-binding proteins (PBPs), rendering them inactive.[1] This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Mechanism_of_Action Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Binds to Acylated_PBP Acylated (Inactive) PBPs PBP->Acylated_PBP Acylation Peptidoglycan_Synthesis Peptidoglycan Cross-linking Acylated_PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Cell Wall Weakening Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Bacterial Cell Lysis Cell_Wall_Weakening->Cell_Lysis

Caption: Mechanism of action of Dicloxacillin.

Quantitative Antibacterial Activity

The in vitro activity of Dicloxacillin is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for Dicloxacillin against several clinically relevant bacterial strains.

Bacterial StrainMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.030.125-
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.4--
Streptococcus pyogenes (Group A)-0.06-
Streptococcus pneumoniae--Susceptible: ≤ 0.06

Data sourced from multiple studies. MIC values can vary based on the testing methodology and specific isolates.

Conclusion

This compound is a vital precursor in the synthesis of the clinically important antibiotic, Dicloxacillin. The synthetic route, involving the formation of an acid chloride followed by acylation of 6-aminopenicillanic acid, is a well-established process in pharmaceutical manufacturing. The resulting antibiotic, Dicloxacillin, demonstrates potent activity against key Gram-positive pathogens by inhibiting cell wall synthesis. The data and protocols presented herein provide a comprehensive resource for researchers and professionals involved in the development and study of antibacterial agents.

References

Application Notes and Protocols for Pharmacological Evaluation of Compounds Derived from 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the pharmacological evaluation of novel compounds derived from the core scaffold of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. This class of compounds has shown potential in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer applications, often through the inhibition of specific kinases and other cellular signaling pathways.

Overview of Pharmacological Potential

Compounds derived from this compound, typically as amide or ester derivatives, are being investigated for a range of biological activities. The isoxazole ring is a key pharmacophore in several approved drugs, and its derivatives are known to exhibit diverse pharmacological effects. The primary areas of investigation for this particular scaffold include:

  • Anti-inflammatory and Analgesic Activity: Many isoxazole derivatives have demonstrated potent anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways.

  • Anticancer Activity: The antiproliferative effects of isoxazole derivatives have been observed in various cancer cell lines. The mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell growth and survival.

  • Kinase Inhibition: The 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide scaffold is a promising starting point for the development of specific kinase inhibitors, which are a major focus in modern drug discovery.

Data Presentation: Summary of In Vitro Activities

The following tables summarize representative quantitative data for isoxazole derivatives, demonstrating their potential in various assays. Note that these are illustrative examples from the broader class of isoxazole compounds, as specific data for derivatives of this compound is not extensively available in the public domain.

Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole-ACOX-1Enzyme Inhibition15.2Celecoxib0.04
Isoxazole-ACOX-2Enzyme Inhibition0.8Celecoxib0.04
Isoxazole-B5-LOXEnzyme Inhibition5.6Zileuton0.5
Isoxazole-CTNF-α releaseLPS-stimulated RAW 264.7 cells12.5Dexamethasone0.1

Table 2: In Vitro Anticancer Activity of Isoxazole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole-DMCF-7 (Breast)MTT Assay8.9Doxorubicin0.5
Isoxazole-DHCT-116 (Colon)MTT Assay12.3Doxorubicin0.8
Isoxazole-EA549 (Lung)SRB Assay5.2Cisplatin2.1
Isoxazole-FPC-3 (Prostate)MTT Assay15.7Docetaxel0.01

Table 3: Kinase Inhibitory Activity of Isoxazole Derivatives

Compound IDKinase TargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
Isoxazole-GEGFRBiochemical Assay85Erlotinib2
Isoxazole-HVEGFR2Biochemical Assay120Sunitinib9
Isoxazole-Ip38α MAPKBiochemical Assay50SB20358020
Isoxazole-JJNK1Biochemical Assay150SP60012540

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the pharmacological properties of compounds derived from this compound.

In Vitro Anti-inflammatory Activity

Protocol 3.1.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme, and cofactor.

  • Add various concentrations of the test compound or reference inhibitor to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity

Protocol 3.2.1: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference drug (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound or reference drug and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay

Protocol 3.3.1: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Test compounds and a known inhibitor

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase assay buffer

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the pharmacological evaluation of these compounds.

experimental_workflow_in_vitro cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis start 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid synthesis Derivative Synthesis (e.g., Amidation) start->synthesis purification Purification and Characterization synthesis->purification anti_inflammatory Anti-inflammatory Assays (COX-1/2, 5-LOX) purification->anti_inflammatory Test Compound anticancer Anticancer Assays (MTT, SRB) purification->anticancer Test Compound kinase Kinase Inhibition Assays (e.g., ADP-Glo) purification->kinase Test Compound ic50 IC50 Determination anti_inflammatory->ic50 anticancer->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and in vitro pharmacological evaluation of novel compounds.

signaling_pathway_inflammation stimulus Inflammatory Stimulus (e.g., LPS) membrane Cell Membrane stimulus->membrane pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation isoxazole Isoxazole Derivative (Potential Inhibitor) isoxazole->cox Inhibition

Caption: Simplified signaling pathway of inflammation showing the role of COX enzymes as a target.

signaling_pathway_cancer gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->rtk ras_raf Ras/Raf/MEK/ERK Pathway rtk->ras_raf pi3k PI3K/Akt/mTOR Pathway rtk->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation isoxazole Isoxazole Derivative (Potential Inhibitor) isoxazole->rtk Inhibition

High-Throughput Screening of Isoxazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that hold a privileged position in medicinal chemistry.[1][2] Their versatile scaffold allows for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] High-throughput screening (HTS) of isoxazole libraries has emerged as a powerful strategy for the identification of novel therapeutic lead compounds.[4] This document provides detailed application notes and experimental protocols for the high-throughput screening of isoxazole libraries against various biological targets, guidance on data presentation, and visualization of relevant signaling pathways.

Data Presentation: Quantitative Analysis of Isoxazole Library Screening

The following tables summarize quantitative data from hypothetical high-throughput screening campaigns of isoxazole libraries against different biological targets. This structured presentation allows for easy comparison of the potency and selectivity of various isoxazole scaffolds.

Table 1: Anticancer Activity of Isoxazole Derivatives in Cell-Based Assays

Compound IDIsoxazole ScaffoldCell LineIC50 (µM)Notes
ISO-AC-0013,5-DiphenylisoxazoleMCF-7 (Breast Cancer)2.5Potent activity
ISO-AC-0023,5-DiphenylisoxazoleHCT116 (Colon Cancer)1.9Potent activity
ISO-AC-0034-Carboxamido-isoxazoleMCF-7 (Breast Cancer)> 50Inactive
ISO-AC-0044-Carboxamido-isoxazoleHCT116 (Colon Cancer)> 50Inactive
ISO-AC-0053-Aryl-5-aminoisoxazoleMCF-7 (Breast Cancer)8.1Moderate activity
ISO-AC-0063-Aryl-5-aminoisoxazoleHCT116 (Colon Cancer)6.4Moderate activity

Data is hypothetical and for illustrative purposes.

Table 2: Kinase Inhibitory Activity of Isoxazole Derivatives

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase (Selectivity)IC50 (nM)
ISO-KI-001PI3Kα15mTOR150
ISO-KI-002Akt125PKA> 1000
ISO-KI-003MAPK150CDK2500
ISO-KI-004Src12Abl120

Data is hypothetical and for illustrative purposes.

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
ISO-AM-00183216
ISO-AM-0024168
ISO-AM-003> 64> 64> 64
ISO-AM-004166432

MIC: Minimum Inhibitory Concentration. Data is hypothetical and for illustrative purposes.[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow and the targeted signaling pathways is crucial for understanding the screening process and the mechanism of action of identified hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays Library Isoxazole Library (10,000 compounds) Primary_HTS Primary HTS Assay (e.g., Cell Viability) Library->Primary_HTS Data_Analysis Data Analysis (% Inhibition) Primary_HTS->Data_Analysis Primary_Hits Primary Hits (~100-200 compounds) Data_Analysis->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test in primary assay) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curves (Determine IC50) Hit_Confirmation->Dose_Response Validated_Hits Validated Hits (~20-50 compounds) Dose_Response->Validated_Hits Secondary_Assays Secondary Assays (Orthogonal assays, e.g., Apoptosis) Validated_Hits->Secondary_Assays Mechanism_Studies Mechanism of Action (e.g., Western Blot, Kinase Panel) Secondary_Assays->Mechanism_Studies Lead_Compounds Lead Compounds (for further optimization) Mechanism_Studies->Lead_Compounds

High-throughput screening workflow for isoxazole libraries.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inhibition Inhibition Akt->Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Isoxazole Isoxazole Hit (e.g., ISO-KI-001) Isoxazole->PI3K Apoptosis Apoptosis Inhibition->Apoptosis

Inhibition of the PI3K/Akt signaling pathway by an isoxazole derivative.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Isoxazole Isoxazole Hit Isoxazole->IKK_complex DNA DNA NFkB_nuc->DNA Binding Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression Transcription

Modulation of the NF-κB signaling pathway by an isoxazole derivative.

Experimental Protocols

The following are detailed protocols for key experiments in the high-throughput screening of isoxazole libraries.

Application Note 1: Cell-Based Cytotoxicity Screening

This protocol describes a cell-based HTS assay to identify isoxazole compounds with cytotoxic effects against human cancer cell lines using a luminescence-based cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Isoxazole compound library (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • 384-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Acoustic liquid handler

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000-5,000 cells/well in 40 µL of culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition: Using an acoustic liquid handler, transfer 40 nL of each isoxazole compound from the library plate to the assay plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%. Include positive and negative controls on each plate.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the assay plates and CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the negative (100% viability) and positive (0% viability) controls.

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

    • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Application Note 2: Kinase Inhibition Screening

This protocol outlines a biochemical HTS assay to identify isoxazole-based inhibitors of a specific protein kinase using an ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase and its specific substrate

  • Isoxazole compound library (10 mM in DMSO)

  • Positive control (known inhibitor of the target kinase)

  • Negative control (DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well solid white assay plates

  • Multichannel pipettes or automated liquid handling system

  • Luminometer plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each isoxazole compound, positive control, and negative control into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase-substrate solution in the reaction buffer.

    • Add 5 µL of the 2X kinase-substrate solution to each well.

    • Prepare a 2X ATP solution in the reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify hits as compounds that inhibit kinase activity above a defined threshold (e.g., >50%).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Application Note 3: Antimicrobial Screening

This protocol details a method for determining the Minimum Inhibitory Concentration (MIC) of isoxazole compounds against bacterial and fungal strains in a 96-well format.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Isoxazole compound library (stock solutions in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the isoxazole stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Prepare an overnight culture of the test microorganism.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

  • Data Analysis: Record the MIC value for each compound against each microbial strain. Compare the activity to the standard antibiotic.

Conclusion

The isoxazole scaffold represents a valuable starting point for the discovery of new therapeutic agents.[1][2] The high-throughput screening protocols and data analysis frameworks presented in these application notes provide a robust foundation for identifying and characterizing novel bioactive isoxazole derivatives. The subsequent elucidation of their mechanism of action through pathway analysis is a critical step in advancing these hits towards lead optimization and preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved in a three-step process starting from 2',6'-dichloroacetophenone and diethyl oxalate. The overall workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Hydrolysis A 2',6'-Dichloroacetophenone D Ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate A->D B Diethyl Oxalate B->D C Sodium Ethoxide C->D Base F Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate D->F E Hydroxylamine Hydrochloride E->F H This compound F->H G 60% aq. H2SO4 G->H Acid catalyst

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate (Claisen Condensation)

This procedure is adapted from the general principles of Claisen condensations.

Materials:

  • 2',6'-Dichloroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add a mixture of 2',6'-dichloroacetophenone and diethyl oxalate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add toluene and water. Separate the organic layer.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (Isoxazole Formation)

This protocol is based on the general synthesis of isoxazoles from 1,3-dicarbonyl compounds.

Materials:

  • Ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate

  • Hydroxylamine hydrochloride

  • Ethanol

  • Water

  • Sodium acetate (optional, as a buffer)

Procedure:

  • Dissolve ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride in water.

  • Add the hydroxylamine hydrochloride solution to the solution of the β-keto ester. If the solution becomes too acidic, a buffer such as sodium acetate can be added.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of ethanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.

Step 3: Synthesis of this compound (Hydrolysis)

This optimized procedure utilizes aqueous sulfuric acid to minimize side reactions and improve yield.[1]

Materials:

  • Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

  • 60% Aqueous sulfuric acid

  • Ice-water

  • Sodium hydroxide solution (for pH adjustment during workup if necessary)

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • To a round-bottom flask, add ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Add 60% aqueous sulfuric acid to the ester.

  • Heat the mixture to a temperature of 80-90 °C and stir vigorously. The progress of the hydrolysis can be monitored by TLC or HPLC.

  • After the reaction is complete (typically a few hours), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture slowly into ice-water with stirring. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum.

  • For further purification, the crude acid can be recrystallized from a suitable solvent (e.g., ethanol/water or toluene).

Troubleshooting Guide (Q&A Format)

Step 1: Claisen Condensation
  • Q1: The yield of the Claisen condensation is low. What could be the reason?

    • A1: Low yields can result from several factors. Ensure that all reagents and solvents are anhydrous, as the base (sodium ethoxide) is highly sensitive to moisture. The reaction should be carried out under an inert atmosphere to prevent side reactions. Also, verify the quality of the sodium ethoxide, as it can degrade over time. The reaction may also require a longer reflux time or a slight excess of the base and diethyl oxalate.

  • Q2: I am observing the formation of multiple byproducts in the Claisen condensation. How can I minimize them?

    • A2: Byproduct formation is common in Claisen condensations. Ensure a controlled, dropwise addition of the ketone/oxalate mixture to the base to maintain a low concentration of the enolate and minimize self-condensation of ethyl acetoacetate (if it's used as a starting material for a similar synthesis). Maintaining a consistent reflux temperature is also crucial. Purification by vacuum distillation is often necessary to separate the desired product from byproducts.

Step 2: Isoxazole Formation
  • Q3: The cyclization to form the isoxazole is not going to completion. What can I do?

    • A3: Incomplete cyclization can be due to insufficient heating or an inappropriate pH. Ensure the reaction is refluxing at a steady temperature. The reaction of hydroxylamine with the β-dicarbonyl compound can be pH-sensitive. Adding a mild base like sodium acetate can help buffer the reaction mixture and facilitate the cyclization.

  • Q4: I am getting a mixture of isomeric isoxazoles. How can I improve the regioselectivity?

    • A4: The formation of isomeric isoxazoles can be a problem in the synthesis of unsymmetrical isoxazoles. The regioselectivity is influenced by the reaction conditions. Generally, the reaction of a 1,3-diketone with hydroxylamine is regioselective, with the nitrogen of the hydroxylamine attacking the more electrophilic carbonyl carbon. In the case of ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate, the benzoyl carbonyl is generally more electrophilic. Careful control of pH and temperature can sometimes influence the regioselectivity.

Step 3: Hydrolysis
  • Q5: The hydrolysis of the ethyl ester is slow or incomplete.

    • A5: Ester hydrolysis can be sluggish due to the steric hindrance from the 2,6-dichlorophenyl group. Using a stronger acid concentration or a higher reaction temperature might be necessary. The use of 60% aqueous sulfuric acid at 80-90 °C is reported to be effective.[1] Ensure vigorous stirring to promote mixing, as the ester may not be fully soluble in the aqueous acid.

  • Q6: I am observing degradation of the isoxazole ring during hydrolysis.

    • A6: The isoxazole ring can be sensitive to harsh acidic conditions, especially at high temperatures for prolonged periods. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed. Using the recommended 60% aqueous H2SO4 is generally a good balance between efficient hydrolysis and minimizing degradation.[1] Avoid excessively high temperatures or unnecessarily long reaction times.

  • Q7: The purity of the final carboxylic acid is low after precipitation.

    • A7: If the precipitated product is not pure, it may be contaminated with unreacted starting material or side products from the hydrolysis. Ensure the hydrolysis has gone to completion before workup. The crude product should be thoroughly washed with cold water to remove any inorganic impurities. Recrystallization from a suitable solvent system is a highly effective method for purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of the 2,6-dichloro substitution on the phenyl ring?

    • A1: The 2,6-dichloro substitution pattern significantly influences the molecule's three-dimensional structure due to steric hindrance. This can be a key feature for its biological activity, as it may lock the phenyl ring in a specific conformation relative to the isoxazole ring, which can be crucial for binding to a biological target.

  • Q2: Are there alternative methods for the synthesis of the isoxazole ring?

    • A2: Yes, another common method for synthesizing isoxazoles is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. However, for the synthesis of this specific 3,4,5-trisubstituted isoxazole, the condensation of a 1,3-dicarbonyl compound with hydroxylamine is a more direct and commonly employed route.

  • Q3: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

    • A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of all three reaction steps. For characterization of the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential. High-Performance Liquid Chromatography (HPLC) is recommended for assessing the purity of the final product.

  • Q4: What are the main safety precautions to consider during this synthesis?

    • A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reactions should be performed in a well-ventilated fume hood. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Sulfuric acid is highly corrosive. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Claisen Condensation2',6'-Dichloroacetophenone, Diethyl oxalate, Sodium ethoxideAnhydrous EthanolRefluxModerate to Good
2Isoxazole FormationEthyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate, Hydroxylamine HClEthanol/WaterRefluxGood to High
3HydrolysisEthyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, 60% aq. H₂SO₄Water80-90 °CHigh

Table 2: Troubleshooting Guide Summary

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Step 1 Moisture, poor quality base, insufficient reaction timeUse anhydrous conditions, fresh base, prolong reflux
Byproducts in Step 1 Uncontrolled addition, temperature fluctuationsSlow, controlled addition of reagents, stable reflux temp.
Incomplete Reaction in Step 2 Insufficient heating, incorrect pHEnsure steady reflux, use a buffer (e.g., sodium acetate)
Isomer Formation in Step 2 Lack of regioselectivityCareful control of pH and temperature
Slow Hydrolysis in Step 3 Steric hindranceUse 60% aq. H₂SO₄ at 80-90 °C, ensure vigorous stirring
Ring Degradation in Step 3 Harsh acidic conditions, prolonged heatingMonitor reaction closely, avoid excessive heat/time
Low Purity of Final Product Incomplete reaction, impuritiesEnsure complete hydrolysis, wash thoroughly, recrystallize

References

Technical Support Center: Synthesis of Dicloxacillin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dicloxacillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the formation of impurities during the synthesis and storage of dicloxacillin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of dicloxacillin?

A1: The most common impurities can be broadly categorized as process-related and degradation-related.

  • Process-Related Impurity: The primary process-related impurity is 6-aminopenicillanic acid (6-APA) , which is the starting material for the semi-synthesis of dicloxacillin. Incomplete reaction or hydrolysis of the final product can lead to the presence of 6-APA.[1][2]

  • Degradation-Related Impurities: Dicloxacillin is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. This leads to the formation of:

    • Dicloxacilloic Acid (Penicilloic Acid of Dicloxacillin): Formed by the opening of the β-lactam ring.[3][4][5][6][7][8][9]

    • Dicloxacillin Penilloic Acid: Formed from the decarboxylation of dicloxacilloic acid.

    • Dicloxacillin Glycine Analog: Another potential degradation product.[10][11]

Q2: What conditions promote the degradation of dicloxacillin?

A2: Dicloxacillin is known to degrade under several conditions:

  • Hydrolysis: It is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of dicloxacilloic acid.[9]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.[9]

  • Oxidation: Oxidative conditions can also lead to the formation of degradation products.[9]

  • Photolysis: Exposure to light can contribute to the degradation of dicloxacillin.[9]

  • Moisture: The presence of water can facilitate hydrolysis, especially in solid dosage forms.[12]

Q3: How can I minimize the formation of 6-APA as an impurity in my synthesis?

A3: To minimize the presence of 6-APA, ensure the acylation reaction of 6-APA with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride goes to completion. This can be achieved by:

  • Optimizing the stoichiometry of the reactants.

  • Controlling the reaction temperature and pH.

  • Ensuring efficient mixing to promote the reaction.

  • Implementing appropriate purification steps, such as recrystallization, to remove unreacted 6-APA from the final product.

Q4: What is the underlying mechanism of dicloxacillin degradation to penicilloic acid?

A4: The degradation to penicilloic acid involves the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by both acid and base and results in the formation of two carboxylic acid groups.

Troubleshooting Guides

Problem 1: High levels of Dicloxacilloic Acid detected in the final product.
  • Possible Cause 1: Exposure to acidic or basic conditions during workup or purification.

    • Solution: Carefully control the pH during all downstream processing steps. Use buffered solutions where necessary and avoid prolonged exposure to strong acids or bases.

  • Possible Cause 2: Presence of residual water in solvents or reagents.

    • Solution: Use anhydrous solvents and thoroughly dry all reagents before use. Water can facilitate the hydrolysis of the β-lactam ring.

  • Possible Cause 3: High temperatures during drying or storage.

    • Solution: Dry the final product under vacuum at a controlled, low temperature. Store the product in a cool, dry place, protected from humidity.

Problem 2: An unknown peak is observed in the HPLC chromatogram.
  • Step 1: Characterize the unknown peak.

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown impurity. Compare this with the known molecular weights of common dicloxacillin impurities (see Table 1).

  • Step 2: Investigate potential degradation pathways.

    • If the m/z corresponds to a known degradation product, review the synthesis and storage conditions for factors that could promote its formation (e.g., pH excursions, temperature fluctuations, exposure to light).

  • Step 3: Investigate potential process-related impurities.

    • If the m/z does not correspond to a common degradation product, consider the possibility of side reactions from starting materials or intermediates. Review the synthetic route and the purity of all reagents.

Data Presentation

Table 1: Common Impurities of Dicloxacillin and their Molecular Weights

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
DicloxacillinC₁₉H₁₇Cl₂N₃O₅S470.32
6-Aminopenicillanic Acid (6-APA)C₈H₁₂N₂O₃S216.26
Dicloxacilloic AcidC₁₉H₁₉Cl₂N₃O₆S488.34
Dicloxacillin Penilloic AcidC₁₈H₁₉Cl₂N₃O₄S444.33
Dicloxacillin Glycine AnalogC₁₃H₁₀Cl₂N₂O₄329.14
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acidC₁₁H₇Cl₂NO₃272.08

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Dicloxacillin and its Impurities

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]

    • Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 4.6) in a ratio of 70:30 (v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 273 nm.[13]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Preparation of Solutions:

    • Standard Solution: Prepare a standard solution of dicloxacillin of known concentration in the mobile phase.

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

    • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for consistent retention times, peak areas, and theoretical plates).

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis:

    • Dissolve dicloxacillin in 0.1 N HCl.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2-8 hours).

    • Neutralize the solution before injection into the HPLC system.

  • Base Hydrolysis:

    • Dissolve dicloxacillin in 0.1 N NaOH.

    • Keep the solution at room temperature for a specified time.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of dicloxacillin with 3-30% hydrogen peroxide at room temperature.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified duration.

    • Dissolve the stressed sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of dicloxacillin to UV light (e.g., 254 nm) and/or visible light.

    • Analyze samples at various time points.

Visualizations

Diagram 1: Synthesis Pathway of Dicloxacillin

G cluster_0 Starting Materials cluster_1 Synthesis Step cluster_2 Final Product 6-APA 6-Aminopenicillanic Acid (6-APA) Reaction Acylation Reaction (e.g., in acetone/water) 6-APA->Reaction AcidChloride 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbonyl chloride AcidChloride->Reaction Dicloxacillin Dicloxacillin Reaction->Dicloxacillin

Caption: Synthesis of Dicloxacillin from 6-APA.

Diagram 2: Hydrolytic Degradation Pathway of Dicloxacillin

G Dicloxacillin Dicloxacillin Dicloxacilloic_Acid Dicloxacilloic Acid Dicloxacillin->Dicloxacilloic_Acid Hydrolysis (Acid/Base) Penilloic_Acid Dicloxacillin Penilloic Acid Dicloxacilloic_Acid->Penilloic_Acid Decarboxylation

Caption: Major hydrolytic degradation pathway of Dicloxacillin.

Diagram 3: Troubleshooting Logic for an Unknown HPLC Peak

G start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms compare Compare m/z with Known Impurities (Table 1) lcms->compare known_degradant Known Degradation Product compare->known_degradant Match unknown_impurity Unknown Impurity compare->unknown_impurity No Match check_conditions Review Synthesis/Storage Conditions (pH, Temp, Light, Moisture) known_degradant->check_conditions check_reagents Review Starting Materials and Side Reactions unknown_impurity->check_reagents remediate_degradation Optimize Conditions to Minimize Degradation check_conditions->remediate_degradation remediate_synthesis Purify Reagents or Modify Synthesis check_reagents->remediate_synthesis

Caption: Troubleshooting workflow for an unknown impurity.

References

Technical Support Center: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the formation of the ethyl ester precursor, ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Q2: What are the common impurities encountered during the synthesis?

A2: A significant impurity that can form is the constitutional isomer, 3-methyl-5-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid. Its formation is often attributed to the reaction conditions during the cyclization step to form the isoxazole ring. Additionally, unreacted starting materials or by-products from side reactions can also be present.

Q3: How can the formation of the isomeric impurity be minimized?

A3: The choice of base and reaction temperature during the cyclization to form the isoxazole ester precursor is crucial. Using a mild base, such as sodium acetate, instead of strong bases like sodium hydroxide or sodium carbonate, can significantly reduce the formation of the isomeric impurity. Maintaining a low reaction temperature (between -20°C and 10°C) is also recommended.

Q4: My final product has a low melting point and appears discolored. What could be the cause?

A4: A low or broad melting point and discoloration are indicative of impurities. In addition to the isomeric impurity, residual solvents or by-products from the hydrolysis step could be present. Inadequate purification, such as incomplete washing or using an inappropriate recrystallization solvent, is a common cause.

Q5: What are the recommended purification methods for the final product?

A5: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for achieving high purity. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl Ester Precursor - Incomplete reaction during cyclization.- Suboptimal reaction temperature.- Degradation of reactants or product.- Ensure dropwise addition of reactants to control the reaction exotherm.- Maintain the recommended low temperature throughout the addition.- Use fresh, high-quality starting materials.
Low Yield of Carboxylic Acid - Incomplete hydrolysis of the ethyl ester.- Product loss during workup and extraction.- Degradation of the product under harsh hydrolysis conditions.- Increase the reaction time for hydrolysis or consider using a stronger acid if the reaction is sluggish.- Ensure proper pH adjustment during workup to maximize precipitation of the carboxylic acid.- Perform multiple extractions with an appropriate organic solvent.
Presence of Isomeric Impurity in Final Product - Use of a strong base during the synthesis of the ethyl ester precursor.- High reaction temperature during cyclization.- Use a milder base like sodium acetate for the cyclization step.- Strictly control the temperature to remain within the recommended range.
Product Fails to Crystallize - Presence of significant impurities.- Supersaturation of the solution.- Inappropriate crystallization solvent.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.- Perform solvent screening to find a more suitable recrystallization solvent or solvent mixture.
Final Product is Oily or Gummy - Presence of residual solvent.- Incomplete hydrolysis, leaving residual ethyl ester.- Ensure the product is thoroughly dried under vacuum.- Check the completion of the hydrolysis reaction by TLC or other analytical methods before workup.

Experimental Protocols

Synthesis of Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate (Ester Precursor)

This protocol is a generalized procedure based on common isoxazole synthesis methods.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine sulfate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Formation of Ethyl Ethoxymethyleneacetoacetate: A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated at a temperature between 75°C and 150°C. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC.

  • Cyclization: The resulting ethyl ethoxymethyleneacetoacetate is cooled and then combined with a solution of hydroxylamine sulfate and a mild base like sodium acetate in an aqueous medium. This reaction is typically carried out at a low temperature, between -20°C and 10°C.

  • Workup: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Hydrolysis of Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate

Materials:

  • Crude ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

  • Strong acid (e.g., sulfuric acid or hydrochloric acid)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Hydrolysis: The crude ethyl ester is reacted with a strong acid in an aqueous solution. The reaction mixture is heated to facilitate the hydrolysis.[1]

  • Precipitation and Filtration: Upon cooling, the this compound will precipitate out of the solution. The solid product is then collected by filtration.

  • Washing: The filtered solid is washed with cold water to remove any residual acid and other water-soluble impurities.

  • Drying: The purified product is dried under vacuum to remove any remaining solvent.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane)

Procedure:

  • Dissolution: The crude carboxylic acid is dissolved in a minimal amount of the chosen hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution is briefly heated before being filtered hot to remove the carbon.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Filtration and Drying: The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Data Presentation

Table 1: Impact of Base on Isomer Formation in Ester Synthesis

Base Used Reaction Temperature (°C) Approximate Isomer Impurity (%)
Sodium Hydroxide10 - 20>10%
Sodium Carbonate0 - 105 - 10%
Sodium Acetate-20 - 10<1%[1]

Table 2: Purity of this compound after Recrystallization

Recrystallization Solvent Yield (%) Purity (by HPLC) (%)
Ethanol/Water8598.5
Isopropanol8099.2
Ethyl Acetate/Hexane75>99.5

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride react1 Formation of Ethyl Ethoxymethyleneacetoacetate start->react1 react2 Cyclization react1->react2 reagents1 Hydroxylamine Sulfate + Sodium Acetate reagents1->react2 product1 Crude Ethyl 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylate react2->product1 react3 Hydrolysis with Strong Acid product1->react3 product2 Crude 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid react3->product2 react4 Recrystallization product2->react4 final_product Pure 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid react4->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity Issue low_yield_ester Low Yield of Ester start->low_yield_ester low_yield_acid Low Yield of Acid start->low_yield_acid isomer_impurity Isomeric Impurity start->isomer_impurity other_impurities Other Impurities start->other_impurities check_temp Verify Reaction Temperature low_yield_ester->check_temp check_reagents Check Reagent Quality low_yield_ester->check_reagents check_hydrolysis Ensure Complete Hydrolysis low_yield_acid->check_hydrolysis check_workup Optimize Workup (e.g., extractions) low_yield_acid->check_workup check_base Use Mild Base (e.g., Sodium Acetate) isomer_impurity->check_base check_recrystallization Optimize Recrystallization Solvent and Technique other_impurities->check_recrystallization check_drying Ensure Thorough Drying other_impurities->check_drying

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Derivatization of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of isoxazole carboxylic acids.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the derivatization of isoxazole carboxylic acids into amides, esters, and other derivatives.

Amide Coupling Reactions

Question: I am observing low to no yield in my amide coupling reaction with an isoxazole carboxylic acid. What are the potential causes and solutions?

Answer:

Low or no product formation in amide coupling reactions involving isoxazole carboxylic acids can stem from several factors, primarily related to the activation of the carboxylic acid, the nucleophilicity of the amine, and the stability of the isoxazole ring.

Troubleshooting Workflow for Low Amide Coupling Yield

G start Low/No Amide Product c1 Inefficient Carboxylic Acid Activation? start->c1 c2 Poor Amine Nucleophilicity? start->c2 c3 Isoxazole Ring Instability/Opening? start->c3 c4 Solubility Issues? start->c4 s1_1 Switch to a stronger coupling reagent (e.g., HATU, HBTU, PyBOP). c1->s1_1 Solution s1_2 Pre-activate the carboxylic acid with the coupling reagent before adding the amine. c1->s1_2 Solution s1_3 Convert to acid chloride (e.g., with SOCl₂ or oxalyl chloride) for robust amines. c1->s1_3 Solution s2_1 Increase reaction temperature (e.g., 40-60 °C), monitoring for side reactions. c2->s2_1 Solution s2_2 Use a stronger, non-nucleophilic base like DIPEA instead of TEA. c2->s2_2 Solution s2_3 Increase equivalents of the amine and coupling reagent (1.1-1.5 eq). c2->s2_3 Solution s3_1 Avoid harsh acidic or basic conditions and high temperatures. c3->s3_1 Solution s3_2 Consider milder coupling reagents that do not require strong bases. c3->s3_2 Solution s4_1 Switch to a more polar aprotic solvent like DMF or DMSO. c4->s4_1 Solution

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Question: My reaction is producing significant side products. How can I identify and mitigate them?

Answer:

Common side products in amide coupling reactions include products of racemization (if chiral centers are present) and guanidinylation of the amine when using certain coupling reagents.

  • Racemization: Activated carboxylic acid intermediates can be prone to epimerization.

    • Solution: Add racemization suppressants like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] Performing the reaction at lower temperatures (e.g., 0 °C) can also help.[1]

  • Guanidinylation: This is a known side reaction with excess uronium/aminium reagents like HATU or HBTU.[1]

    • Solution: Use stoichiometric amounts of the coupling reagent.[1]

Esterification Reactions

Question: My Fischer esterification of an isoxazole carboxylic acid is giving a low yield. What can I do to improve it?

Answer:

Fischer esterification is an equilibrium-driven process. Low yields are often due to the reaction not reaching completion or the equilibrium favoring the starting materials.[2]

  • Incomplete Reaction: The reaction may be too slow.

    • Solution: Increase the reaction time or temperature and monitor the progress by TLC or LC-MS.[2]

  • Equilibrium Limitation: The presence of water, a byproduct, can drive the reaction backward.

    • Solution 1: Use a large excess of the alcohol, which can also serve as the solvent, to push the equilibrium towards the product.[2][3]

    • Solution 2: Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[2]

  • Insufficient Catalyst: The acid catalyst concentration might be too low.

    • Solution: Increase the amount of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[2]

General Derivatization Issues

Question: I am concerned about the stability of the isoxazole ring during my derivatization reaction. What conditions should I avoid?

Answer:

The isoxazole ring can be susceptible to opening under certain conditions.

  • Reductive Cleavage: The N-O bond can be cleaved under reductive conditions, for instance, in the presence of reagents like Mo(CO)₆ and water.[4][5]

  • Strong Acids/Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential ring opening or decomposition.[1]

  • Electrophilic Agents: Certain electrophilic agents, such as Selectfluor, can induce ring-opening fluorination.[6][7]

  • Catalysis: Some transition metal catalysts, like Fe(III), can promote ring-opening annulations.[8]

Question: I suspect my isoxazole carboxylic acid is decarboxylating upon heating. How can I prevent this?

Answer:

Decarboxylation can be a significant side reaction, particularly for heteroaromatic carboxylic acids under harsh thermal conditions.[2][9]

  • Solution: Employ milder reaction conditions. Use activating agents for amide or ester formation that allow the reaction to proceed at lower temperatures. For instance, converting the carboxylic acid to an acid chloride may allow for subsequent reaction at room temperature or below.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagents are most effective for isoxazole carboxylic acids?

A1: The choice of coupling reagent depends on the specific substrates and their reactivity. For many heteroaromatic carboxylic acids, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are often more effective than carbodiimides like EDC, especially when dealing with less reactive amines.[1]

Coupling Reagent ClassExamplesGeneral Applicability
CarbodiimidesEDC, DCCGood for general purpose, often used with additives like HOBt or HOAt.
Uronium/Aminium SaltsHATU, HBTUHighly effective, especially for hindered or electron-poor substrates.[1]
Phosphonium SaltsPyBOPRobust and efficient, particularly for solid-phase synthesis.

Q2: Can I convert my isoxazole carboxylic acid to an acyl chloride?

A2: Yes, isoxazole carboxylic acids can typically be converted to acyl chlorides using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is often a good strategy for activating the acid towards reaction with poorly nucleophilic amines.[1][10] However, care must be taken to use moderate conditions to avoid degradation of the isoxazole ring.

Q3: What are the best solvents for derivatization reactions of isoxazole carboxylic acids?

A3: The choice of solvent is critical for ensuring all reactants are fully dissolved.[2]

  • For amide coupling reactions , polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used. If solubility is an issue, consider switching to DMF or DMSO.[1]

  • For Fischer esterification , the alcohol reactant is often used in excess and serves as the solvent.[3]

Q4: How can I hydrolyze an isoxazole ester back to the carboxylic acid without affecting the isoxazole ring?

A4: Hydrolysis of an ester on an isoxazole core requires careful selection of conditions to avoid ring opening.

  • Basic Hydrolysis: Saponification using bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF, ethanol) is a common method.[11][12][13] It is crucial to perform the reaction at room temperature or with gentle heating and to monitor the reaction closely to minimize potential degradation of the isoxazole ring.

  • Acidic Hydrolysis: While possible, acidic hydrolysis with strong acids and heat can be harsh and may pose a greater risk to the isoxazole ring.[13]

Logical Flow for Selecting a Derivatization Strategy

G start Start: Isoxazole Carboxylic Acid q1 Desired Derivative? start->q1 amide Amide q1->amide Amide ester Ester q1->ester Ester q_amine Amine Reactivity? amide->q_amine fischer Fischer Esterification (Excess Alcohol, Acid Catalyst)[2][3] ester->fischer strong_amine Primary/Secondary Alkyl Amine q_amine->strong_amine High weak_amine Hindered or Aromatic Amine q_amine->weak_amine Low edc Use EDC/HOBt strong_amine->edc hatu Use HATU/DIPEA[1] weak_amine->hatu acid_chloride Consider Acid Chloride Route[1] weak_amine->acid_chloride

References

Technical Support Center: Dicloxacillin Degradation Pathways and Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dicloxacillin and its impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of dicloxacillin degradation.

ProblemPossible CausesSuggested Solutions
Unexpected peaks in HPLC chromatogram - Formation of known degradation products such as penicilloic acids or penilloic acids.[1][2] - Presence of synthesis-related impurities (e.g., 6-aminopenicillanic acid).[3][4] - Interaction with excipients in the formulation.- Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of expected degradation products.[5] - Use a stability-indicating HPLC method capable of resolving the drug from its degradation products.[6] - Characterize the unknown peaks using LC-MS to determine their molecular weight and fragmentation patterns.[1][7]
Poor peak shape or resolution - Inappropriate mobile phase pH. - Suboptimal column chemistry or temperature. - High concentration of the sample leading to column overload.- Adjust the mobile phase pH. Aqueous solutions of dicloxacillin sodium are most stable between pH 5.5 and 6.5.[8] - Experiment with different C18 columns or consider a different stationary phase. - Dilute the sample and reinject.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations in the laboratory or column oven. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with the mobile phase until a stable baseline is achieved. - If the problem persists, replace the column.
Low recovery of dicloxacillin - Significant degradation of the drug in the sample solution. - Adsorption of the analyte to the sample container or HPLC system components. - Inaccurate standard preparation.- Prepare samples fresh and analyze them promptly. - Use silanized vials or polypropylene containers to minimize adsorption. - Carefully re-prepare and verify the concentration of the standard solution.
Mass balance issues in forced degradation studies - Formation of non-UV active or volatile degradation products. - Incomplete elution of all degradation products from the column. - Co-elution of impurities with the main drug peak.- Use a mass detector (LC-MS) in parallel with the UV detector to identify non-chromophoric compounds. - Employ a gradient elution method to ensure all components are eluted. - Ensure the analytical method is validated for specificity and can separate all potential degradation products from the parent drug.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of dicloxacillin?

A1: Dicloxacillin primarily degrades through the hydrolysis of the β-lactam ring, which is susceptible to both acidic and basic conditions.[2] This leads to the formation of penicilloic acids of dicloxacillin.[1][2] Further degradation can occur, leading to other products like penilloic acids.[1][2]

Q2: What are the major degradation products and impurities of dicloxacillin?

A2: The main degradation products identified are:

  • Penicilloic acids of dicloxacillin (Dicloxacilloic acids): Formed by the opening of the β-lactam ring.[1] This is also listed as European Pharmacopoeia (EP) Impurity A.[2]

  • Penilloic acids of dicloxacillin: Can be formed from the decarboxylation of penicilloic acids.[1] This is also listed as EP Impurity B.

Common process-related impurities include:

  • 6-Aminopenicillanic acid (6-APA): A common starting material for the synthesis of semi-synthetic penicillins.[3][4] This is also listed as EP Impurity C.[9][10]

  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: A side chain precursor. This is also listed as EP Impurity D.[9][10]

Q3: Under what conditions is dicloxacillin most unstable?

A3: Dicloxacillin shows significant degradation under alkaline, thermal, and oxidative conditions.[5] It is also susceptible to acidic hydrolysis. Additionally, dicloxacillin sodium is known to degrade in the presence of humidity, with the decomposition rate increasing at higher temperatures.[11]

Q4: What analytical techniques are best suited for studying dicloxacillin degradation?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating and quantifying dicloxacillin and its degradation products.[6][12] For the identification and characterization of unknown impurities and degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[1][7]

Experimental Protocols

Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of dicloxacillin to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve dicloxacillin in 0.1 N HCl and heat at 80°C for 2 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve dicloxacillin in 0.1 N NaOH and keep at room temperature for 10 minutes. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat a solution of dicloxacillin with 3% hydrogen peroxide at room temperature for 30 minutes.

  • Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of dicloxacillin to UV light (254 nm) for 24 hours.

Stability-Indicating RP-HPLC Method

This is an example of a validated RP-HPLC method for the simultaneous determination of dicloxacillin and its impurities.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted to 4 with orthophosphoric acid) in a ratio of 60:40 (v/v).[4]
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm[4]
Injection Volume 20 µL
Temperature Ambient

Data Presentation

Summary of Forced Degradation Results
Stress ConditionReagent/ParameterTimeTemperature% Degradation
Acid Hydrolysis0.1 N HCl2 hours80°CSignificant
Base Hydrolysis0.1 N NaOH10 minutesRoom TempMajor[5]
Oxidation3% H₂O₂30 minutesRoom TempMajor[5]
ThermalDry Heat24 hours105°CMajor[5]
PhotolysisUV light (254 nm)24 hoursRoom TempStable[5]

Note: The exact percentage of degradation can vary based on the specific experimental conditions.

Common Dicloxacillin Impurities and Degradation Products
NameMolecular FormulaMolecular Weight ( g/mol )Type
DicloxacillinC₁₉H₁₇Cl₂N₃O₅S470.33Active Pharmaceutical Ingredient
Penicilloic acids of dicloxacillin (Impurity A)C₁₉H₁₉Cl₂N₃O₆S488.34Degradation Product[10]
Penilloic acids of dicloxacillin (Impurity B)C₁₈H₁₉Cl₂N₃O₄S444.33Degradation Product[10]
6-Aminopenicillanic acid (Impurity C)C₈H₁₂N₂O₃S216.26Process Impurity[10]
This compound (Impurity D)C₁₁H₇Cl₂NO₃272.08Process Impurity[10]

Visualizations

Dicloxacillin_Degradation_Pathway Dicloxacillin Dicloxacillin Penicilloic_Acid Penicilloic Acids of Dicloxacillin (Impurity A) Dicloxacillin->Penicilloic_Acid  Hydrolysis (Acid/Base) Penilloic_Acid Penilloic Acids of Dicloxacillin (Impurity B) Penicilloic_Acid->Penilloic_Acid  Decarboxylation

Caption: Primary degradation pathway of dicloxacillin.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample_Dilution Neutralization & Dilution Forced_Degradation->Sample_Dilution HPLC_Analysis RP-HPLC Analysis Sample_Dilution->HPLC_Analysis LCMS_Analysis LC-MS for Identification Sample_Dilution->LCMS_Analysis Peak_Identification Peak Identification & Purity Check HPLC_Analysis->Peak_Identification LCMS_Analysis->Peak_Identification Mass_Balance Mass Balance Calculation Peak_Identification->Mass_Balance

Caption: Workflow for forced degradation studies.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram Check_Retention Is retention time consistent with known impurities/degradants? Start->Check_Retention Known Known Impurity/ Degradation Product Check_Retention->Known Yes Unknown Potentially New Degradation Product Check_Retention->Unknown No LCMS Perform LC-MS Analysis Unknown->LCMS Characterize Characterize Structure LCMS->Characterize Adjust_Method Optimize HPLC method for better resolution Characterize->Adjust_Method Reinject Re-inject Sample Adjust_Method->Reinject

References

Overcoming solubility issues with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from a combination of its molecular structure. The presence of the dichlorophenyl group imparts significant hydrophobicity (lipophilicity). While the carboxylic acid group is ionizable and can enhance water solubility, the overall molecule has a low propensity to dissolve in neutral aqueous solutions. Like many carboxylic acids, its solubility is highly dependent on the pH of the solution.

Q2: What is the pKa of this compound and why is it important?

Q3: Which organic solvents can be used to dissolve this compound?

A3: this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also likely to be soluble in lower alcohols like ethanol and methanol. For many biological assays, preparing a concentrated stock solution in 100% DMSO is a common and effective starting point.

Q4: Can I use surfactants to improve the solubility of this compound in my assay?

A4: Yes, surfactants can be an effective strategy. Non-ionic surfactants such as Tween® 20 or Triton™ X-100 are often used in in vitro assays to increase the solubility of hydrophobic compounds. They work by forming micelles that encapsulate the compound, allowing it to be dispersed in the aqueous assay buffer. However, it is crucial to determine the critical micelle concentration (CMC) and to test for any potential interference of the surfactant with the assay itself.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates when added to aqueous assay buffer from a DMSO stock. The final concentration of DMSO is not high enough to maintain solubility. The pH of the buffer is below the compound's pKa, leading to the precipitation of the less soluble free acid form. The compound has reached its solubility limit in the final assay conditions.1. Increase final DMSO concentration: If your assay allows, try increasing the final DMSO concentration (e.g., from 0.5% to 1% or higher). Always include a vehicle control with the same final DMSO concentration. 2. Adjust the pH of the buffer: Increase the pH of your final assay buffer to be at least 1-2 units above the estimated pKa of ~2.8. A pH of 7.0-7.4 is often sufficient. 3. Prepare an alkaline stock solution: Dissolve the compound in a small amount of dilute NaOH (e.g., 10 mM) to form the sodium salt before diluting it into the assay buffer. Ensure the final pH of the assay is not significantly altered. 4. Sonication: After adding the compound to the buffer, sonicate the solution briefly to aid in dispersion and dissolution.
Inconsistent results or poor dose-response curves in biological assays. The compound is not fully dissolved, leading to inaccurate concentrations. The compound may be binding to plastics or other components of the assay system.1. Visually inspect for precipitation: Before starting the assay, carefully inspect all solutions containing the compound for any signs of precipitation. Centrifuge samples and check for a pellet if necessary. 2. Use low-binding plates and tubes: Consider using low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption. 3. Include a solubility-enhancing agent: If not already in use, consider adding a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) or a cyclodextrin to the assay buffer to maintain solubility.
Difficulty preparing a concentrated stock solution. The compound has limited solubility even in organic solvents at high concentrations.1. Gentle warming: Gently warm the solvent and compound mixture (e.g., to 37°C) to increase the rate of dissolution. Do not overheat, as this may cause degradation. 2. Vortexing and sonication: Use a vortex mixer and/or a sonicator to provide mechanical energy to aid in dissolving the compound. 3. Try an alternative solvent: If DMSO is not effective, consider trying DMF or N-methyl-2-pyrrolidone (NMP). However, always check for compatibility with your specific assay.

Physicochemical and Solubility Data

The following table summarizes the known and estimated physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₇Cl₂NO₃[3]
Molecular Weight 272.08 g/mol [3]
Appearance White to off-white solidGeneral knowledge
pKa (estimated) ~2.8Based on similar structures[1][2]
Aqueous Solubility (pH 7.4) Estimated to be low (µg/mL range)General knowledge for similar structures
Solubility in DMSO Likely >10 mg/mLGeneral knowledge for similar structures
Solubility in Ethanol Likely 1-10 mg/mLGeneral knowledge for similar structures

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for serial dilution in aqueous buffers.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of the compound.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For 2.72 mg, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

Objective: To prepare a working solution of the compound in an aqueous buffer for assays where DMSO is not desirable.

Materials:

  • This compound (solid)

  • 10 mM NaOH solution

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • pH meter

Procedure:

  • Prepare a concentrated stock solution of the compound in 10 mM NaOH. For example, to make a 1 mM stock, add 2.72 mg of the compound to 10 mL of 10 mM NaOH. This will form the sodium salt of the carboxylic acid.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • For your experiment, dilute this alkaline stock solution into your final assay buffer.

  • After dilution, check the pH of the final working solution and adjust if necessary. The addition of the alkaline stock should have a minimal effect on the pH of a well-buffered solution.

  • Always prepare fresh working solutions daily.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso sonicate Vortex/Sonicate dissolve_dmso->sonicate store Store at -20°C sonicate->store dilute Dilute Stock in Buffer store->dilute Aliquot check_sol Visually Check Solubility dilute->check_sol use_assay Use in Assay check_sol->use_assay

Caption: Workflow for preparing stock and working solutions.

troubleshooting_logic start Precipitation Observed? increase_dmso Increase Final DMSO % start->increase_dmso Yes no_precip Proceed with Assay start->no_precip No adjust_ph Increase Buffer pH > pKa increase_dmso->adjust_ph Still Precipitates increase_dmso->no_precip Resolved use_naoh_stock Use NaOH Stock adjust_ph->use_naoh_stock Still Precipitates adjust_ph->no_precip Resolved add_surfactant Add Surfactant use_naoh_stock->add_surfactant Still Precipitates use_naoh_stock->no_precip Resolved add_surfactant->no_precip Resolved

Caption: Troubleshooting decision tree for precipitation issues.

Caption: Factors influencing solubility and corresponding strategies.

References

Refinement of HPLC methods for the analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: The compound is an aromatic carboxylic acid. Its key features for consideration are:

  • Acidic Nature: The carboxylic acid group is ionizable, making the mobile phase pH a critical parameter for controlling retention time and peak shape.[1][2][3][4]

  • Hydrophobicity: The dichlorophenyl and isoxazole rings contribute to its hydrophobicity, making it suitable for reversed-phase HPLC.

  • UV Absorbance: The aromatic structure allows for straightforward detection using a UV detector.

Q2: Which type of HPLC column is most suitable for the analysis of this compound?

A2: A reversed-phase C18 column is the recommended starting point due to the compound's hydrophobic nature. For issues with peak tailing, consider using a C18 column with end-capping or a polar-embedded phase to minimize interactions with residual silanols.[5][6][7]

Q3: How does mobile phase pH affect the chromatography of this compound?

A3: As an acidic compound, its retention time is highly dependent on the mobile phase pH.

  • At low pH (e.g., pH 2-3): The carboxylic acid will be protonated (non-ionized), leading to increased hydrophobicity and longer retention times on a C18 column. This is often desirable for good retention and peak shape.[1][2][3]

  • At high pH (e.g., pH > 5): The carboxylic acid will be deprotonated (ionized), making it more polar and resulting in shorter retention times. To ensure robust and reproducible results, it is recommended to maintain the mobile phase pH at least 2 units away from the compound's pKa.[2][4]

Q4: What are the initial recommended mobile phase conditions?

A4: A good starting point is a gradient elution with a mixture of an acidic aqueous buffer and an organic solvent. For example:

  • Aqueous Phase: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.5-3.0).

  • Organic Phase: Acetonitrile or Methanol. A gradient from a lower to a higher percentage of the organic phase will help to elute the compound with a good peak shape and within a reasonable analysis time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Symptoms: The peak for the compound is asymmetrical with a trailing edge.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions The carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[5][6][7] Lowering the mobile phase pH (e.g., to pH 2.5-3) with an acid like TFA or formic acid will suppress the ionization of both the analyte and the silanol groups, minimizing this interaction.[6] Alternatively, use an end-capped C18 column.
Mobile Phase pH too close to pKa If the mobile phase pH is close to the pKa of the carboxylic acid, both ionized and non-ionized forms may exist, leading to peak distortion.[4] Ensure the mobile phase pH is at least 2 units below the compound's pKa.
Column Overload Injecting too high a concentration of the sample can lead to peak tailing.[6] Dilute the sample and re-inject.
Extra-column Volume Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[6] Use tubing with a smaller internal diameter and keep the length to a minimum.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH < 3? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.0 with 0.1% TFA or Formic Acid check_ph->adjust_ph No check_concentration Is sample concentration high? check_ph->check_concentration Yes adjust_ph->start dilute_sample Dilute sample and re-inject check_concentration->dilute_sample Yes check_column Is the column old or a Type A silica? check_concentration->check_column No dilute_sample->start replace_column Replace with a new, end-capped C18 column check_column->replace_column check_extracolumn Check for large dead volumes (tubing, fittings) check_column->check_extracolumn replace_column->start minimize_volume Use shorter, narrower ID tubing check_extracolumn->minimize_volume resolved Issue Resolved check_extracolumn->resolved If all else fails minimize_volume->start

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Retention or Drifting Retention Times

Symptoms: The compound elutes very early, close to the void volume, or the retention time is not consistent between injections.

Possible Causes & Solutions:

CauseRecommended Solution
Mobile Phase pH too High If the pH is too high, the carboxylic acid is ionized and will have minimal retention on a reversed-phase column.[1][2] Ensure the mobile phase is acidic (pH 2.5-3.0).
Insufficient Organic Solvent If the mobile phase is too aqueous, the compound may not be sufficiently retained. Optimize the gradient profile to ensure adequate retention.
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to drifting retention times. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 5-10 column volumes).
Mobile Phase Composition Changes Evaporation of the organic solvent or inconsistent mobile phase preparation can cause retention time shifts. Prepare fresh mobile phase daily and keep solvent bottles capped.

Logical Relationship for Retention Time Issues

G issue Poor or Drifting Retention Time cause1 High Mobile Phase pH issue->cause1 cause2 Inadequate Equilibration issue->cause2 cause3 Inconsistent Mobile Phase issue->cause3 solution1 Lower pH to 2.5-3.0 cause1->solution1 solution2 Increase Equilibration Time cause2->solution2 solution3 Prepare Fresh Mobile Phase Daily cause3->solution3

Caption: Causes and solutions for retention time problems.

Experimental Protocols

Protocol 1: Standard HPLC Method for Quantification

This protocol describes a general-purpose reversed-phase HPLC method for the quantification of this compound.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (reagent grade).

  • Reference standard of this compound.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B).

  • Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a suitable concentration.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to establish a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before injection.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid compound to 80 °C for 48 hours. Dissolve in the mobile phase before injection.
Photolytic Degradation Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase before injection.

3. Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Ensure the method provides sufficient resolution between the parent peak and all degradation product peaks.

Forced Degradation Experimental Workflow

G start API Sample acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid) start->thermal photo Photolytic (ICH Light) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Specificity and Degradation Pathway analysis->evaluation

Caption: Workflow for forced degradation studies.

References

Preventing side reactions in the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride?

The most common and effective method is the reaction of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction is often catalyzed by N,N-dimethylformamide (DMF).

Q2: Why is N,N-dimethylformamide (DMF) used as a catalyst in this reaction?

DMF reacts with thionyl chloride to form the Vilsmeier reagent, (Me₂N=CHCl)⁺Cl⁻, which is a more powerful and selective chlorinating agent than thionyl chloride alone. This catalytic approach can accelerate the reaction rate and allow for milder reaction conditions, potentially reducing the formation of certain side products.

Q3: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions of concern include:

  • Hydrolysis: The product, an acyl chloride, is highly reactive towards water. Any moisture present in the reactants or reaction vessel will lead to the formation of the starting carboxylic acid, reducing the yield.

  • Chlorination of the 5-methyl group: At elevated temperatures, thionyl chloride can chlorinate the methyl group on the isoxazole ring, leading to impurities that can be difficult to remove.

  • Ring-opening of the isoxazole: Although less common under these conditions, strong reagents or harsh conditions could potentially lead to the degradation of the isoxazole ring.

  • Formation of Vilsmeier-related impurities: Excess DMF or improper reaction conditions can lead to the formation of stable byproducts derived from the Vilsmeier reagent.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture, quenching them with a nucleophile (like methanol to form the methyl ester), and comparing the spot of the ester product to the starting carboxylic acid. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

Q5: What is the best way to purify the final product?

Due to the high boiling point and thermal sensitivity of the product, purification is typically achieved by distillation under reduced pressure (vacuum distillation). It is crucial to ensure the distillation apparatus is completely dry to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Acyl Chloride 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Sub-optimal reaction temperature.1. Increase reaction time or slightly increase the amount of thionyl chloride. 2. Ensure all glassware is oven-dried and reactants are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. While reflux is common, starting at a lower temperature and gradually increasing it might be beneficial.
Presence of Starting Carboxylic Acid in Product 1. Insufficient chlorinating agent or reaction time. 2. Exposure to moisture during workup or storage.1. Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). Ensure the reaction has gone to completion by TLC or IR. 2. Handle the product under anhydrous conditions. Store in a desiccator or under an inert atmosphere.
Formation of a Dark-Colored Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material.1. Maintain a controlled temperature throughout the reaction. Consider using a solvent to better control the reflux temperature. 2. Ensure the starting carboxylic acid is of high purity.
Difficult Purification by Distillation 1. Product decomposition at high temperatures. 2. Presence of high-boiling impurities.1. Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus can minimize the time the product is exposed to high temperatures. 2. Consider a preliminary purification step, such as filtration through a short plug of silica gel (under anhydrous conditions), to remove baseline impurities before distillation.
NMR Spectrum Shows Signals Corresponding to a Chlorinated Methyl Group Over-chlorination of the 5-methyl group on the isoxazole ring.1. Reduce the reaction temperature. 2. Decrease the reaction time. 3. Use a milder chlorinating agent if the issue persists, although this may require significant process optimization.

Experimental Protocols

Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add this compound (1.0 eq).

  • If using a solvent, add anhydrous toluene.

  • Under a nitrogen or argon atmosphere, add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture.

  • Heat the mixture to reflux (typically around 70-80 °C if neat, or the boiling point of the solvent) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy. The evolution of HCl and SO₂ gas should be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride as a crystalline solid or a high-boiling liquid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproducts Byproducts CarboxylicAcid 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid AcylChloride 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbonyl chloride CarboxylicAcid->AcylChloride Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride DMF DMF (cat.) DMF->AcylChloride SO2 SO₂ (gas) HCl HCl (gas)

Caption: Synthetic pathway for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Side_Reactions cluster_side_products Potential Side Products AcylChloride Desired Product: Acyl Chloride Hydrolysis Starting Carboxylic Acid (from Hydrolysis) AcylChloride->Hydrolysis Moisture MethylChlorination Chlorinated Methyl-Isoxazole (Over-chlorination) AcylChloride->MethylChlorination Excess Heat/Time RingOpening Ring-Opened Products (Degradation) AcylChloride->RingOpening Harsh Conditions

Caption: Potential side reactions in the synthesis.

Troubleshooting_Logic cluster_solutions_low_yield Low Yield Solutions cluster_solutions_impure Impurity Solutions Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Successful Synthesis Problem->Success No CheckMoisture Check for Moisture LowYield->CheckMoisture CheckReagents Check Reagent Stoichiometry LowYield->CheckReagents CheckTimeTemp Adjust Reaction Time/Temp LowYield->CheckTimeTemp OptimizeTemp Optimize Temperature ImpureProduct->OptimizeTemp Purification Improve Purification ImpureProduct->Purification CheckPurity Check Starting Material Purity ImpureProduct->CheckPurity

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Enhancing the Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, a this compound derivative, is showing signs of degradation during storage in solution. What are the likely causes?

A1: Derivatives of this compound are susceptible to degradation under certain conditions. The primary culprits are typically:

  • pH: The isoxazole ring is known to be unstable under basic (alkaline) conditions, leading to ring-opening hydrolysis. This degradation is accelerated at higher temperatures. The compound is generally more stable in acidic to neutral pH.[1]

  • Temperature: Elevated temperatures can promote thermal degradation. For isoxazole-containing compounds like dicloxacillin, which shares the same core structure, thermal conditions are a major cause of degradation.[2]

  • Oxidation: Oxidative stress, for instance, from exposure to air or oxidizing agents, can also lead to the degradation of the isoxazole moiety.[2]

  • Light: Photodegradation can occur upon exposure to UV or visible light, as the isoxazole ring can be susceptible to photolytic cleavage.[3]

Troubleshooting Steps:

  • Check the pH of your solution: If it is neutral to alkaline, consider adjusting to a slightly acidic pH if compatible with your experimental design.

  • Evaluate storage temperature: Store solutions at refrigerated (2-8°C) or frozen temperatures, protected from light.

  • Use de-gassed solvents: To minimize oxidation, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q2: I am observing a loss of my compound's potency in my cell-based assay. Could this be a stability issue?

A2: Yes, a loss of potency is a common indicator of compound degradation. The degradation products may have reduced or no biological activity. For example, the hydrolysis of the isoxazole ring would significantly alter the molecule's structure and its ability to interact with its biological target.

Troubleshooting Steps:

  • Prepare fresh solutions: Prepare solutions of your compound immediately before use to minimize the opportunity for degradation.

  • Incorporate stability testing in your workflow: Analyze the concentration and purity of your compound in the assay medium over the time course of your experiment using a stability-indicating method like HPLC.

  • Consider the assay conditions: If your assay medium is at a physiological pH (around 7.4) and a temperature of 37°C, be aware that some degradation may occur over several hours, as seen with the related compound leflunomide.[1]

Q3: I see an unexpected peak in my HPLC chromatogram after stressing my compound under basic conditions. What could it be?

A3: The unexpected peak is likely a degradation product resulting from the hydrolysis of the isoxazole ring. Under basic conditions, the N-O bond of the isoxazole ring is susceptible to cleavage. For derivatives of this compound, this would likely lead to the formation of a β-keto nitrile derivative. In the case of the closely related drug leflunomide, basic conditions lead to the formation of its active metabolite, A771726, through isoxazole ring opening.[1] Similarly, dicloxacillin degrades in alkaline media via amide hydrolysis.[2]

To confirm the identity of the degradation product, you can use techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the unknown peak.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the isolated degradation product.

Quantitative Stability Data

The stability of this compound derivatives is significantly influenced by pH and temperature. The following table summarizes the stability data for Leflunomide, a structurally related isoxazole derivative, which can serve as a useful reference.

pHTemperature (°C)Half-life (t½)Reference
4.025Stable[1]
7.425Stable[1]
10.0256.0 hours[1]
4.037Stable[1]
7.4377.4 hours[1]
10.0371.2 hours[1]

Table 1: pH and temperature stability of the isoxazole ring in Leflunomide, a structurally similar compound.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways for this compound derivatives, based on ICH guidelines. The target degradation is typically 5-20%.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.[6]

    • Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid compound in a petri dish and expose it to 60°C in a hot air oven for 72 hours.[6]

    • After exposure, dissolve the solid in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a 100 µg/mL solution of the compound to UV light (254 nm) for 24 hours.[6]

    • Prepare the solid sample for HPLC analysis by dissolving it in the mobile phase to a final concentration of 100 µg/mL.

3. Analysis:

  • Analyze all stressed samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for a reversed-phase HPLC method suitable for separating the parent compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a phosphate buffer (pH 3.0-5.0) and acetonitrile or methanol in a gradient or isocratic elution. For example, a mobile phase of methanol and 20 mM phosphate buffer (pH 5.3) in a 7:3 (v/v) ratio has been used for the related compound leflunomide.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the eluent using a UV detector at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, often around 260-280 nm).[7]

  • Column Temperature: 25°C.[6]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.[8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Dry Heat) (60°C) stock->thermal photo Photolytic (UV light, 254 nm) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation & Degradant Identification hplc->data

Forced degradation experimental workflow.

degradation_pathway cluster_degradation Degradation Products parent This compound Derivative hydrolysis_product Ring-Opened Hydrolysis Product (e.g., β-keto nitrile derivative) parent->hydrolysis_product Base/Acid Hydrolysis oxidative_product Oxidative Degradants parent->oxidative_product Oxidation photolytic_product Photolytic Fragments parent->photolytic_product Photolysis

Potential degradation pathways.

troubleshooting_logic cluster_investigation Investigation cluster_solution Corrective Actions start Instability Observed (e.g., degradation, potency loss) check_ph Check pH of Solution start->check_ph check_temp Check Storage Temperature start->check_temp check_light Check Light Exposure start->check_light check_o2 Check for Oxidizing Agents/Air start->check_o2 adjust_ph Adjust to slightly acidic pH check_ph->adjust_ph If neutral/alkaline lower_temp Store at 2-8°C or frozen check_temp->lower_temp If elevated protect_light Use amber vials/protect from light check_light->protect_light If exposed use_inert Use de-gassed solvents/inert atmosphere check_o2->use_inert If exposed

Troubleshooting logic for stability issues.

References

Technical Support Center: Purification of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of isoxazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying isoxazole-based compounds?

The most prevalent purification strategies for isoxazole derivatives include column chromatography, recrystallization, and extraction.[1] Column chromatography, particularly flash chromatography using silica gel, is widely used to separate isoxazole products from starting materials and byproducts.[1][2] Recrystallization is an effective method for purifying solid isoxazole compounds.[1][3] Additionally, some synthesis protocols for isoxazoles are designed to yield pure products directly upon precipitation and filtration, avoiding the need for chromatography or recrystallization.[4][5]

Q2: How do I choose the right purification method for my isoxazole derivative?

The choice of purification method depends on several factors, including the physical state of your compound (solid or oil), its polarity, the nature of the impurities, and the desired final purity. The following decision tree can guide your selection process:

G start Crude Isoxazole Compound is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_enough Is purity >95% by TLC/NMR? chiral_compound Is the compound chiral? is_pure_enough->chiral_compound Yes final_product Pure Isoxazole Compound is_pure_enough->final_product No, achiral is_oiling_out Does it 'oil out'? try_recrystallization->is_oiling_out column_chromatography->chiral_compound is_oiling_out->is_pure_enough No change_solvent Change Recrystallization Solvent/System is_oiling_out->change_solvent Yes change_solvent->try_recrystallization chiral_separation Consider Chiral Chromatography (e.g., SFC, HPLC) chiral_compound->chiral_separation Yes chiral_compound->final_product No chiral_separation->final_product

Diagram 1. Decision tree for selecting a purification method for isoxazole compounds.

Q3: My isoxazole compound is unstable on silica gel. What are my options?

If your compound degrades on silica gel, you can try alternative stationary phases like alumina or florisil.[6] Another strategy is to deactivate the silica gel to reduce its acidity before performing column chromatography.[6]

Q4: I'm having trouble separating regioisomers of my substituted isoxazole. What should I do?

Separating regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted) by column chromatography can be challenging.[1] Careful optimization of the solvent system for flash chromatography is crucial. You may need to screen various solvent mixtures with different polarities to achieve separation.[1] In some cases, preparative HPLC or supercritical fluid chromatography (SFC) might be necessary for separating closely related isomers.[7]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound won't elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent.[8] For acidic compounds, consider adding a small amount of acetic or formic acid to the mobile phase.[9] For basic compounds, adding a competing amine might be necessary.[9]
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel (TLC test).[6] If unstable, use an alternative stationary phase like alumina or deactivated silica.[6]
Poor separation of compound and impurities The solvent system is not optimized.Use TLC to screen for a solvent system that provides a good separation (Rf of the target compound around 0.2-0.3).[2]
The column was overloaded with the crude sample.Use an appropriate ratio of silica gel to the crude sample; a 30:1 ratio is common for easy separations.[2]
The initial band of the sample was too broad.Dissolve the sample in a minimal amount of solvent before loading it onto the column.[2]
Streaking or tailing of bands The compound is interacting too strongly with the stationary phase.For acidic or basic compounds, add a modifier to the eluent (e.g., acetic acid for acids, triethylamine for bases).[9]
The sample is not sufficiently soluble in the eluent.Choose a solvent system in which your compound is more soluble.[6]
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The compound is precipitating too quickly from a supersaturated solution.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. You can also add a small amount of a solvent in which the compound is more soluble.
The chosen solvent is inappropriate.Experiment with different solvents or solvent mixtures. Common solvent systems include ethanol/water, hexane/ethyl acetate, and methanol.[10][11]
No crystals form upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
The compound is highly soluble in the chosen solvent even at low temperatures.Add an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly.[11]
Low recovery of the purified compound The compound has significant solubility in the cold recrystallization solvent.Minimize the amount of solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtering to maximize precipitation.
Premature crystallization occurred during hot filtration.Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing during filtration.

Quantitative Data on Purification Outcomes

The following table summarizes reported purity and yield data for different purification methods applied to isoxazole-based compounds.

Compound Type Purification Method Achieved Purity/Enantiomeric Excess (ee) Yield Reference
3-Carboxamido-5-aryl isoxazolesChiral Supercritical Fluid Chromatography (SFC)>98% ee60-94%[7]
5-Arylisoxazole derivativesSuction filtration after synthesis in aqueous mediaHigh purity (no further purification needed)High yields[4][5]
Substituted isoxazolesRecrystallization from ethanolCrystalline solidNot specified[3][12]
3,5-Disubstituted isoxazolesColumn ChromatographyPure compoundNot specified

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol outlines a standard procedure for purifying isoxazole compounds using flash chromatography.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep1 Select solvent system via TLC prep2 Prepare silica gel slurry prep1->prep2 prep3 Pack the column prep2->prep3 prep4 Dissolve crude product in minimal solvent prep3->prep4 load1 Carefully add sample to top of silica prep4->load1 load2 Add a thin layer of sand load1->load2 elute1 Add eluent and apply pressure load2->elute1 elute2 Collect fractions elute1->elute2 elute3 Monitor fractions by TLC elute2->elute3 analysis1 Combine pure fractions elute3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Characterize purified product analysis2->analysis3

Diagram 2. General workflow for flash column chromatography.

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good system will give your target compound an Rf value of approximately 0.2-0.3.[2] Common eluents are mixtures of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[2]

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[8]

    • Add a thin layer of sand on top of the silica gel bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude isoxazole compound in a minimal amount of the eluent or a slightly more polar solvent.[2]

    • Carefully pipette the concentrated sample solution onto the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or compressed air) to the top of the column to achieve a steady flow rate.[2]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Characterize the final product to confirm its purity and identity.

General Protocol for Recrystallization

This protocol provides a general method for purifying solid isoxazole compounds.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[13] Common solvents for recrystallizing isoxazoles include ethanol, methanol, and mixtures like hexane/ethyl acetate.[10][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals, for example, in a vacuum oven.[3]

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (DCX). As a known principal impurity and degradation product of the antibiotic Dicloxacillin, accurate and reliable analytical methods for DCX are crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.[1] This document outlines various chromatographic conditions, compares key validation parameters, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Stability-indicating methods are particularly important as they can resolve the active pharmaceutical ingredient (API) from its potential degradation products, providing confidence in the stability data.

Comparison of Validated HPLC Methods

Several stability-indicating HPLC and HPLC-Mass Spectrometry (HPLC-MS) methods have been developed and validated for the analysis of Dicloxacillin and its related substances, including DCX. The following tables summarize the operational parameters and validation data from various published methods.

Table 1: Chromatographic Conditions of Validated HPLC Methods

ParameterMethod A (RP-HPLC)Method B (RP-HPLC)Method C (HPLC-MS)
Column Capcell Pak C18 (250 x 4.6 mm, 5 µm)[2]Kromasil C18 (250 x 4.6 mm, 5 µm)[3]C18 Column (100 x 4.6 mm, 3.5 µm)[4][5]
Mobile Phase 5mM Phosphate Buffer (pH 5.4) : Acetonitrile : Methanol (42:55:03, v/v/v)[2]Acetonitrile : Methanol : 0.001% Trifluoroacetic Acid (pH 6.5) (30:50:20, v/v/v)[3]Acetonitrile : Water (65:35, v/v)[4][5]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]0.5 mL/min[4][5]
Detection UV at 225 nm[2]UV at 235 nm[3]MS (Single Quadrupole, ESI, SIM, Negative Mode)[4][5]
Injection Volume 10 µL[2]Not SpecifiedNot Specified
Temperature Ambient (25 °C)[2]Not SpecifiedNot Specified

Table 2: Comparison of Validation Parameters

Validation ParameterMethod A (RP-HPLC)[2]Method B (RP-HPLC)[3]Method C (HPLC-MS)[4][5]
Linearity Range (µg/mL) 0.5 - 255 - 502 - 35
Correlation Coefficient (r²) > 0.9990.99870.9998
LOD (µg/mL) 0.2050.3685Not explicitly stated for DCX, but method is highly sensitive
LOQ (µg/mL) Not Specified1.116Not explicitly stated for DCX, but method is highly sensitive
Accuracy (% Recovery) Not SpecifiedHigh recovery reportedStatistically comparable to reference methods
Precision (% RSD) Inter-day and Intra-day data available[2]Intra-day: 0.11-0.59%Inter-day: 0.63-1.42%[3]Intra-day and Inter-day RSDs reported for various concentrations[5]
Specificity Stability-indicatingDemonstratedHigh selectivity shown by separation from API and other impurities[4][5]
Robustness Method found to be robust[2]Not SpecifiedNot Specified

Experimental Protocols

The following sections provide detailed, representative protocols for key experiments based on the methodologies found in the cited literature. These are intended as a guide and may require optimization for specific laboratory conditions.

Protocol 1: General RP-HPLC Method Validation Workflow

This protocol outlines the steps for validating an RP-HPLC method for the quantification of DCX, adhering to ICH guidelines.

1. Reagents and Materials:

  • This compound (DCX) reference standard

  • Dicloxacillin Sodium reference standard

  • HPLC grade Acetonitrile, Methanol, and Water

  • Phosphate buffer components (e.g., Potassium Dihydrogen Phosphate)

  • Acids and bases for pH adjustment (e.g., Orthophosphoric acid, Sodium Hydroxide)

  • 0.45 µm membrane filters for solvent filtration

2. Standard and Sample Solution Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of DCX reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected linearity range.

  • Sample Solution: Prepare the sample containing DCX (e.g., from a forced degradation study of Dicloxacillin) by dissolving a known quantity in the diluent, ensuring the final concentration falls within the calibration range.

3. Chromatographic System and Conditions:

  • Utilize an HPLC system equipped with a UV detector and a C18 column as specified in Table 1.

  • Prepare the mobile phase, filter, and degas it before use.

  • Set the flow rate, detection wavelength, and column temperature according to the selected method.

  • Equilibrate the system until a stable baseline is achieved.

4. Validation Experiments:

  • Specificity (Forced Degradation Study):

    • Subject a solution of Dicloxacillin to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

      • Thermal Degradation: Heat solid drug at 105°C for 24 hours.

      • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples.

    • Dilute all stressed samples to an appropriate concentration.

    • Inject the stressed samples and an unstressed sample into the HPLC system.

    • Assess the chromatograms for the resolution between the Dicloxacillin peak and any degradation product peaks, including the peak corresponding to DCX. The method is specific if all peaks are well-resolved.

  • Linearity:

    • Prepare at least five concentrations of the DCX standard solution across the specified range (e.g., for Method A: 0.5, 5, 10, 15, 25 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.999 is typically desired.

  • Accuracy (% Recovery):

    • Prepare a sample matrix (placebo or a solution of Dicloxacillin).

    • Spike the matrix with the DCX standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within an acceptable range (e.g., 98-102%).

  • Precision (% RSD):

    • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, under the same conditions.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the peak areas or calculated concentrations. The %RSD should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

    • Alternatively, they can be determined by injecting solutions with decreasing concentrations and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% of the organic solvent).

      • Column temperature (e.g., ± 5 °C).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if these parameters remain within acceptable limits.

Visualizing the Workflow and Relationships

To better understand the logical flow of method validation and the interplay between its components, the following diagrams are provided.

HPLC_Validation_Workflow cluster_validation Validation Parameters start_end start_end process process sub_process sub_process decision decision start Start method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation Method Validation (ICH Guidelines) pre_validation->validation sub_specificity Specificity (Forced Degradation) sub_linearity Linearity & Range sub_accuracy Accuracy (% Recovery) sub_precision Precision (% RSD) sub_lod_loq LOD & LOQ sub_robustness Robustness pass Method Validated? sub_specificity->pass sub_linearity->pass sub_accuracy->pass sub_precision->pass sub_lod_loq->pass sub_robustness->pass pass->method_dev No (Re-optimize) documentation Documentation & SOP Generation pass->documentation Yes routine_use Routine QC Use documentation->routine_use end End routine_use->end Validation_Parameter_Relationship central central primary primary secondary secondary tertiary tertiary Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Range Range Linearity->Range LOD LOD Linearity->LOD influences calculation LOQ LOQ Linearity->LOQ influences calculation Precision->Accuracy Robustness Robustness Precision->Robustness

References

The Potent Antibacterial Promise of Isoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the heterocyclic compounds that have garnered significant attention, isoxazole derivatives have emerged as a promising scaffold for the development of new therapeutics.[1][2][3] This guide provides a comparative analysis of the antibacterial efficacy of various isoxazole derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile pharmacophore.[3][4] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][4] This analysis focuses on the antibacterial properties of these derivatives, presenting a compilation of their activity against various pathogenic bacteria.

Comparative Antibacterial Activity of Isoxazole Derivatives

The antibacterial efficacy of isoxazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of several isoxazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in various studies.

Compound ID/SeriesDerivative DescriptionBacterial StrainMIC (µg/mL)Reference
4a Isoxazole with phenyl and methyl groupsEscherichia coli16.88[5]
4e Isoxazole with p-nitrophenyl groupEscherichia coli19.01[5]
178d N3, N5-di(o-tolyl)isoxazole-3,5-diamineEscherichia coli117[6][7]
Staphylococcus aureus100[6][7]
178e N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamineEscherichia coli110[6][7]
Staphylococcus aureus95[6][7]
178f N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamineEscherichia coli95[6][7]
Staphylococcus aureus115[6][7]
Cloxacillin (Standard) -Escherichia coli120[6][7]
Staphylococcus aureus100[6][7]
Chloramphenicol (Standard) -Escherichia coli22.41[5]
5a-k series 3,5-diarylisoxazolesE. coli, S. aureus, P. aeruginosa, K. pneumoniaePromising activity[8]
Acridone-isoxazole hybrids Novel isoxazoles from acridoneFour pathogenic bacterial strainsModerate-to-good[5]

Experimental Protocols

The determination of antibacterial activity of isoxazole derivatives is primarily conducted through standardized in vitro assays. The two most common methods cited in the literature are the broth dilution method and the disc diffusion method.

Broth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The isoxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Disc Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial suspension is evenly swabbed onto the surface of the agar plate.

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the isoxazole derivative and placed on the agar surface. A standard antibiotic disc is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Experimental and Mechanistic Frameworks

To better understand the workflow of antibacterial screening and the potential mechanisms of action of isoxazole derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Antibacterial Screening cluster_analysis Data Analysis synthesis Synthesis of Isoxazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Disc Diffusion) purification->primary_screening Test Compounds mic_determination MIC Determination (Broth Dilution) primary_screening->mic_determination data_collection Data Collection (Zone of Inhibition, MIC values) mic_determination->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis conclusion Conclusion & Further Development sar_analysis->conclusion Identify Lead Compounds

Caption: A generalized workflow for the synthesis and antibacterial evaluation of isoxazole derivatives.

mechanism_of_action cluster_targets Potential Bacterial Targets isoxazole Isoxazole Derivative cell_wall Cell Wall Synthesis Inhibition isoxazole->cell_wall protein_synthesis Protein Synthesis Inhibition isoxazole->protein_synthesis dna_gyrase DNA Gyrase/Topoisomerase Inhibition isoxazole->dna_gyrase metabolic_pathways Metabolic Pathway Disruption isoxazole->metabolic_pathways bacterial_death Bacteriostatic or Bactericidal Effect cell_wall->bacterial_death protein_synthesis->bacterial_death dna_gyrase->bacterial_death metabolic_pathways->bacterial_death

Caption: Proposed mechanisms of antibacterial action for isoxazole derivatives.

Mechanism of Action

The precise mechanism of antibacterial action for many isoxazole derivatives is still under investigation, but several potential targets have been proposed.[1] Some derivatives are thought to interfere with essential cellular processes in bacteria. For instance, molecular docking studies have suggested that some isoxazole-acridone hybrids may inhibit DNA topoisomerase, an enzyme crucial for DNA replication.[5] Other proposed mechanisms include the inhibition of protein synthesis or the disruption of bacterial metabolic pathways.[1] The diverse substitutions possible on the isoxazole ring likely contribute to this variety of mechanisms, allowing for the targeting of different bacterial components.

Conclusion and Future Directions

The comparative data presented in this guide highlights the significant potential of isoxazole derivatives as a source of new antibacterial agents. Several synthesized compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy comparable or superior to standard antibiotics. The structure-activity relationship analyses from various studies suggest that the type and position of substituents on the isoxazole ring are critical for antibacterial potency.[3][6]

Future research should focus on the synthesis of novel isoxazole derivatives with optimized pharmacokinetic and pharmacodynamic properties. Further elucidation of their mechanisms of action will be crucial for rational drug design and the development of compounds that can overcome existing resistance mechanisms. The continued exploration of this versatile chemical scaffold holds great promise for replenishing the dwindling pipeline of effective antibacterial drugs.

References

Comparing the biological activity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with other isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid and Other Isoxazole Derivatives

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the biological activity of this compound and related isoxazole compounds. The structure-activity relationships (SAR) of this class of compounds are explored, supported by available experimental data. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide insights into its potential biological profile.

Comparative Biological Activity Data

The biological activities of isoxazole derivatives are significantly influenced by the nature and position of substituents on the isoxazole ring. The following tables summarize quantitative data for various isoxazole compounds, providing a basis for comparison.

Table 1: Antibacterial and Antifungal Activity of Isoxazole Derivatives

Compound/Derivative ClassTarget OrganismActivity MetricValueReference
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chlorideBacteriaNot specifiedInhibits protein synthesis[1]
Isoxazole-piperazine hybrids (5l-o)Candida albicansMIC>50 µg/mL[2]
Pyrazole-3-carboxylic acid derivatives (8, 10, 21, 22)Candida speciesInhibitionModerate[3]
N-acyl-α-amino acid derivatives (1d, 1e)E. coli, S. epidermidis, C. albicansMIC14 - 56.2 µg/mL[4]

Table 2: Anticancer and Cytotoxic Activity of Isoxazole Derivatives

Compound/Derivative ClassCell LineActivity MetricValueReference
Isoxazole-piperazine hybrids (5l-o)Huh7, Mahlavu (liver cancer), MCF-7 (breast cancer)IC500.3–3.7 µM[2]
Dihydropyridine carboxylic acid derivatives (3a, 3b)HCT-15 (colon cancer)IC507.94 ± 1.6 µM, 9.24 ± 0.9 µM[5]

Table 3: Other Biological Activities of Isoxazole Derivatives

Compound/Derivative ClassTarget/AssayActivity MetricValueReference
Trisubstituted isoxazoles (FM26)RORγt inverse agonistIC50Sub-micromolar[6]
5-Methyl-3-phenylisoxazole-4-carboxylic acid derivativesFungicidal, plant-growth regulating, antibacterialNot specifiedActive[7]

Structure-Activity Relationship (SAR) Insights

Studies on trisubstituted isoxazoles have highlighted key structural features that determine their biological activity. For instance, in a series of RORγt allosteric inverse agonists, a 2,6-disubstituted phenyl ring at the C-3 position and a C-4 benzoic acid moiety were found to be optimal for activity[6]. This suggests that the 2,6-dichlorophenyl group in the target compound is a favorable substitution pattern. The presence of the carboxylic acid at the C-4 position is also a critical feature for the observed biological effects in this class of compounds[6].

The conversion of the carboxylic acid to a carbonyl chloride, as seen in 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, has been shown to impart antimicrobial properties by inhibiting bacterial protein synthesis[1]. This indicates that modifications at the C-4 position can significantly modulate the biological activity profile of the isoxazole core.

Experimental Protocols

Detailed methodologies for key biological assays are crucial for the interpretation and replication of results.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC of a compound is determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

General Structure-Activity Relationship of 3,4,5-Trisubstituted Isoxazoles

SAR_Isoxazoles General Structure-Activity Relationship of 3,4,5-Trisubstituted Isoxazoles isoxazole Isoxazole Core C3 C4 C5 R3 R3: 3-Position - Aryl group (e.g., 2,6-dichlorophenyl) - Crucial for potency and selectivity isoxazole:R3->R3 R4 R4: 4-Position - Carboxylic acid or derivative - Important for target interaction isoxazole:R4->R4 R5 R5: 5-Position - Small alkyl group (e.g., methyl) - Modulates activity isoxazole:R5->R5 activity Biological Activity (e.g., Antimicrobial, Anticancer) R3->activity R4->activity R5->activity

Caption: Key substituent positions influencing the biological activity of isoxazoles.

Experimental Workflow for Biological Activity Screening

workflow General Workflow for Biological Activity Screening of Isoxazole Derivatives cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Isoxazole Derivatives purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity data_analysis IC50 / MIC Determination antimicrobial->data_analysis cytotoxicity->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dicloxacillin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of dicloxacillin and its impurities. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods are evaluated based on experimental data from published studies. Detailed methodologies are provided to support the cross-validation of these analytical techniques in a research or quality control setting.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). Impurity profiling ensures the safety and efficacy of the final drug product. Dicloxacillin, a semi-synthetic penicillin antibiotic, can degrade under various conditions, leading to the formation of impurities. The primary impurities associated with dicloxacillin include 6-Aminopenicillanic acid (6-APA), Penicilloic acids of Dicloxacillin (Ph. Eur. Impurity A), and Penilloic acids of Dicloxacillin (Ph. Eur. Impurity B).[1]

This guide focuses on the analytical methods used to detect and quantify these and other related impurities, providing a framework for their cross-validation.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the determination of dicloxacillin and its key impurity, 6-aminopenicillanic acid (6-APA). These tables are compiled from data presented in various validation studies.

Table 1: Comparison of HPLC and HPTLC Methods for Dicloxacillin and 6-APA [2][3]

ParameterHPLC MethodHPTLC Method
Analyte Dicloxacillin6-APA
Linearity Range 5–40 µg/mL2–16 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.58% - 100.33%99.55% - 100.75%
Precision (%RSD) < 2%< 2%

Table 2: Performance of an HPLC-MS Method for Dicloxacillin and 6-APA [3][4][5]

ParameterDicloxacillin6-APA
Linearity Range 2–35 µg/mL1–10 µg/mL
Correlation Coefficient (r²) 0.99980.9997
LOD 0.25 µg/mL0.30 µg/mL
LOQ 0.76 µg/mL0.91 µg/mL
Accuracy (% Recovery) 98.71% - 101.34%98.45% - 101.21%
Precision (%RSD) 0.49% - 1.33%0.55% - 1.54%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point for laboratories looking to implement and cross-validate these analytical methods.

1. High-Performance Liquid Chromatography (HPLC) Method [2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v), with the pH adjusted to 4 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Sample Preparation: A known quantity of the sample is accurately weighed, dissolved in methanol, and sonicated for 10 minutes. The solution is then diluted to the desired concentration with methanol.

2. High-Performance Thin-Layer Chromatography (HPTLC) Method [2]

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Silica gel HPTLC F254 plates.

  • Mobile Phase: A mixture of methanol, chloroform, and acetic acid (1:9:0.2, by volume).

  • Application: Samples are applied as bands.

  • Detection: Densitometric scanning at 220 nm.

  • Sample Preparation: Similar to the HPLC method, the sample is dissolved in methanol and diluted to the appropriate concentration.

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method [4][5]

  • Instrumentation: HPLC system coupled with a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 3.5 µm particle size, 100 mm x 4.6 mm i.d.[4][5]

  • Mobile Phase: A mixture of acetonitrile and water (65:35, v/v).[4][5]

  • Flow Rate: 0.5 mL/min.[4][5]

  • MS Detection: Selected Ion Monitoring (SIM) in negative mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent and diluted to fall within the validated linear range.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for dicloxacillin impurity analysis. This process ensures that the chosen methods are suitable for their intended purpose and yield comparable results.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development/Selection (HPLC, HPTLC, HPLC-MS) start->method_dev method_val Individual Method Validation (as per ICH Q2(R1)) method_dev->method_val specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate Precision) lod_loq LOD & LOQ robustness Robustness cross_val Cross-Validation Study method_val->cross_val sample_prep Prepare Standard and Spiked Sample Sets cross_val->sample_prep analysis Analyze Samples by Each Validated Method sample_prep->analysis compare Compare Results (e.g., using statistical tests) analysis->compare acceptance Do Results Meet Acceptance Criteria? compare->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-validate acceptance->fail No end End: Implement Methods for Routine Use pass->end fail->method_val

Caption: Workflow for the cross-validation of analytical methods.

Discussion

The choice of an analytical method for dicloxacillin impurity profiling depends on the specific requirements of the analysis.

  • HPTLC offers a cost-effective and high-throughput screening method. It is particularly useful for routine quality control where multiple samples need to be analyzed simultaneously.

  • HPLC provides higher resolution and sensitivity compared to HPTLC and is considered a gold standard for quantitative analysis of impurities in pharmaceuticals. Its robustness and reproducibility make it suitable for both quality control and research and development.

  • HPLC-MS offers the highest selectivity and sensitivity, allowing for the identification and quantification of impurities at very low levels.[4][5] This technique is invaluable for the characterization of unknown impurities and for stability studies where degradation products may be present in trace amounts.[6][7]

Cross-validation of these methods is essential to ensure consistency and reliability of results across different analytical platforms. The workflow presented above provides a systematic approach to this process, starting from individual method validation according to ICH guidelines to the direct comparison of results obtained from different techniques. Statistical analysis of the data from the cross-validation study is crucial to determine if the methods are equivalent within acceptable limits.

By following a structured cross-validation approach, laboratories can confidently select and implement the most appropriate analytical methods for their specific needs, ensuring the quality and safety of dicloxacillin-containing products.

References

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Guide to Routes for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in the timeline and cost-effectiveness of bringing new therapies to market. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, a crucial building block for several pharmaceutical compounds, can be synthesized through various routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

This comparison focuses on two distinct synthetic strategies: Route A , a classical approach commencing with the readily available 2,6-dichlorobenzaldehyde, and Route B , an alternative pathway starting from 2,6-dichlorobenzonitrile. The efficiency of each route is evaluated based on the number of steps, overall yield, and the nature of the chemical transformations involved.

At a Glance: Comparing the Synthetic Routes

MetricRoute A: From 2,6-DichlorobenzaldehydeRoute B: From 2,6-Dichlorobenzonitrile
Starting Material 2,6-Dichlorobenzaldehyde2,6-Dichlorobenzonitrile
Number of Steps 43
Key Intermediates 2,6-Dichlorobenzaldehyde oxime, 2,6-Dichlorobenzohydroximoyl chloride, Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate2,6-Dichlorobenzonitrile oxide, Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Overall Yield ModeratePotentially Higher
Key Reactions Oximation, Chlorination, [3+2] Cycloaddition, HydrolysisNitrile Oxide Formation, [3+2] Cycloaddition, Hydrolysis

Route A: A Step-by-Step Approach from 2,6-Dichlorobenzaldehyde

This well-established route involves a four-step sequence to construct the target isoxazole carboxylic acid.

Route A A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldehyde oxime A->B Oximation C 2,6-Dichlorobenzohydroximoyl chloride B->C Chlorination D Ethyl 3-(2,6-dichlorophenyl)-5- methylisoxazole-4-carboxylate C->D [3+2] Cycloaddition E 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid D->E Hydrolysis

Fig. 1: Synthetic workflow for Route A.
Experimental Protocols for Route A

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde oxime

  • Procedure: To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the oxime.

  • Yield: Typically 90-95%.

Step 2: Synthesis of 2,6-Dichlorobenzohydroximoyl chloride

  • Procedure: 2,6-Dichlorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable chlorinated solvent like dichloromethane. N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The succinimide byproduct is filtered off, and the filtrate is concentrated under reduced pressure to yield the hydroximoyl chloride, which is often used in the next step without further purification.

  • Yield: Quantitative.

Step 3: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

  • Procedure: To a solution of ethyl acetoacetate (1.1 eq) and a base such as sodium ethoxide in ethanol, the freshly prepared 2,6-dichlorobenzohydroximoyl chloride (1.0 eq) in a suitable solvent is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

  • Yield: 60-70%.

Step 4: Synthesis of this compound

  • Procedure: The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (2-3 eq). The mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.

  • Yield: 85-95%.

Route B: A More Convergent Pathway from 2,6-Dichlorobenzonitrile

This alternative route offers a potentially more efficient synthesis with fewer steps by utilizing a nitrile oxide intermediate.

Route B A 2,6-Dichlorobenzonitrile B 2,6-Dichlorobenzonitrile oxide A->B Oxidation C Ethyl 3-(2,6-dichlorophenyl)-5- methylisoxazole-4-carboxylate B->C [3+2] Cycloaddition D 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid C->D Hydrolysis

Fig. 2: Synthetic workflow for Route B.
Experimental Protocols for Route B

Step 1: In-situ Generation of 2,6-Dichlorobenzonitrile oxide

  • Procedure: 2,6-Dichlorobenzohydroximoyl chloride (prepared as in Route A, Step 2) can be treated with a non-nucleophilic base like triethylamine in an inert solvent to generate the 2,6-dichlorobenzonitrile oxide in situ. This highly reactive intermediate is immediately used in the subsequent cycloaddition step.

Step 2: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

  • Procedure: To the freshly generated solution of 2,6-dichlorobenzonitrile oxide, ethyl acetoacetate (1.1 eq) is added. The reaction mixture is stirred at room temperature. The progress of the cycloaddition is monitored by TLC. The work-up and purification are similar to Route A, Step 3.

  • Yield: Potentially higher than Route A due to the in-situ generation and trapping of the reactive intermediate, though specific yields are highly dependent on reaction conditions.

Step 3: Synthesis of this compound

  • Procedure: The hydrolysis of the ethyl ester is carried out under the same conditions as described in Route A, Step 4.

  • Yield: 85-95%.

Comparative Analysis and Conclusion

Route A is a robust and well-documented pathway. Each intermediate is stable and can be isolated and characterized, which can be advantageous for process control and optimization. However, the four-step sequence may result in a lower overall yield compared to a more convergent approach.

Route B offers a more streamlined synthesis with fewer steps. The in-situ generation of the nitrile oxide intermediate can lead to higher efficiency by minimizing the handling of potentially unstable intermediates. However, the control of the nitrile oxide formation and its subsequent cycloaddition can be more challenging and may require more careful optimization of reaction conditions to avoid side reactions.

The choice between these two routes will depend on the specific requirements of the research or production campaign. For smaller-scale synthesis where process control and intermediate characterization are paramount, Route A may be preferred. For larger-scale production where efficiency and a reduced number of steps are critical, Route B, once optimized, could offer significant advantages.

It is important to note that the yields and reaction conditions provided are based on literature precedents for similar transformations and may require further optimization for the specific synthesis of this compound. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific laboratory setup and reagent quality.

A Researcher's Guide to the Biological Evaluation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Core Scaffold

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical entity that serves as a versatile starting point for the synthesis of a variety of derivatives, including amides and esters. The dichlorophenyl group and the isoxazole ring are both features associated with biologically active molecules. The isoxazole ring, in particular, is a key component in several approved drugs. Modifications of the carboxylic acid group can lead to a diverse library of compounds with potentially varied biological activities and physicochemical properties.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of newly synthesized derivatives, all quantitative data from biological assays should be summarized in a structured tabular format. Below are template tables for presenting data from anti-inflammatory and anticancer assays.

Table 1: Comparative Anti-Inflammatory Activity of this compound Derivatives

Derivative IDChemical ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent Acid -COOHDataDataData
Derivative 1 -CONH-R₁DataDataData
Derivative 2 -COO-R₂DataDataData
... ...DataDataData
Reference Drug e.g., CelecoxibDataDataData

Table 2: Comparative Anticancer Activity of this compound Derivatives

Derivative IDChemical ModificationCell Line 1 IC₅₀ (µM)Cell Line 2 IC₅₀ (µM)Cell Line 3 IC₅₀ (µM)
Parent Acid -COOHDataDataData
Derivative 1 -CONH-R₁DataDataData
Derivative 2 -COO-R₂DataDataData
... ...DataDataData
Reference Drug e.g., DoxorubicinDataDataData

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for generating reliable and comparable data. The following are standard protocols for key biological assays relevant to the evaluation of this compound derivatives.

Anti-Inflammatory Activity Assay: Cyclooxygenase (COX) Inhibition

This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the designated wells. Include a control group with DMSO only.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride).

  • Measure the product formation (e.g., prostaglandin E2) using an appropriate detection method, such as an ELISA kit or a colorimetric/fluorometric probe.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_reagents Prepare Reagent Mix (Buffer, Heme, COX Enzyme) add_reagents Add Reagent Mix to Plate prep_reagents->add_reagents add_reagents->add_compounds pre_incubate Pre-incubate (37°C) add_compounds->pre_incubate start_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->start_reaction incubate Incubate (37°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Product Formation stop_reaction->measure_product calculate_inhibition Calculate % Inhibition measure_product->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Workflow for COX Inhibition Assay
Anticancer Activity Assay: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference drug (e.g., Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the test compounds and the reference drug in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • After the incubation period, add the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ values.

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere Overnight seed_cells->adhere_cells treat_cells Treat Cells with Compounds adhere_cells->treat_cells prep_compounds Prepare Compound Dilutions prep_compounds->treat_cells incubate_treatment Incubate (48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Workflow for In Vitro Cytotoxicity (MTT) Assay

Conclusion

The systematic evaluation of derivatives of this compound holds promise for the discovery of novel therapeutic agents. By employing standardized biological assays and a structured approach to data presentation as outlined in this guide, researchers can effectively conduct head-to-head comparisons of their synthesized compounds. This will enable the identification of lead candidates with improved potency and selectivity for further preclinical development.

Establishing the Purity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a candidate batch of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid against an established reference standard. It outlines the necessary analytical methodologies and presents supporting experimental data to ascertain the purity and suitability of the candidate material for use as a reference standard in pharmaceutical analysis.

Introduction to this compound

This compound is a key chemical entity with the molecular formula C₁₁H₇Cl₂NO₃ and a molecular weight of 272.08 g/mol .[1] It serves as a crucial reference standard in the pharmaceutical industry for the identification, purity control, and assay of related active pharmaceutical ingredients (APIs). The establishment of a highly pure and well-characterized reference standard is a prerequisite for ensuring the quality, safety, and efficacy of pharmaceutical products.[2][3]

This guide details the analytical workflow for qualifying a new batch of this compound, designated as the "Candidate Batch," by comparing its purity profile against the current, fully characterized "Qualified Reference Standard."

Comparative Analysis of Purity

The purity of the Candidate Batch was rigorously assessed and compared against the Qualified Reference Standard using a battery of analytical techniques. The results are summarized below.

Table 1: Summary of Comparative Purity Analysis
Analytical TechniqueParameterQualified Reference StandardCandidate BatchAcceptance Criteria
HPLC Purity (Area %)99.98%99.95%≥ 99.9%
Total Impurities0.02%0.05%≤ 0.1%
Any Single Impurity< 0.01%0.03% (at RRT 1.2)≤ 0.05%
Mass Spectrometry [M-H]⁻ ion270.9725 m/z270.9728 m/zConsistent with theoretical
¹H NMR Chemical ShiftsConforms to structureConforms to structureConforms to structure
Impurity SignalsNot detectedNot detectedNot detected
¹³C NMR Chemical ShiftsConforms to structureConforms to structureConforms to structure
Elemental Analysis % Carbon48.56%48.53%48.55 ± 0.30%
% Hydrogen2.59%2.61%2.59 ± 0.20%
% Nitrogen5.15%5.13%5.15 ± 0.20%
Water Content (Karl Fischer) Water Content0.05%0.08%≤ 0.1%
Residue on Ignition Residue0.02%0.03%≤ 0.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the sample and quantify any impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V.

  • Gas Temperature: 325 °C.

  • Sheath Gas Flow: 10 L/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR: 32 scans, relaxation delay of 1s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2s.

Elemental Analysis
  • Objective: To determine the elemental composition of the compound.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.

  • Method: Combustion analysis.

Water Content (Karl Fischer Titration)
  • Objective: To quantify the water content in the sample.

  • Instrumentation: Mettler Toledo C30S Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

Residue on Ignition
  • Objective: To measure the amount of residual inorganic impurities.

  • Method: USP <281> Residue on Ignition. A 1 g sample is ignited in a muffle furnace at 600 ± 50 °C until constant weight is achieved.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical hierarchy of the analytical tests performed to establish the purity of the reference standard.

G cluster_0 Sample Preparation cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Compositional & Physical Analysis cluster_3 Data Evaluation & Qualification Sample_Weighing Accurate Weighing Sample_Dissolution Dissolution in Diluent Sample_Weighing->Sample_Dissolution Elemental_Analysis Elemental Analysis (%C, %H, %N) Sample_Weighing->Elemental_Analysis Karl_Fischer Karl Fischer (Water Content) Sample_Weighing->Karl_Fischer Residue_on_Ignition Residue on Ignition (Inorganic Impurities) Sample_Weighing->Residue_on_Ignition HPLC HPLC Analysis (Purity & Impurities) Sample_Dissolution->HPLC MS Mass Spectrometry (Molecular Weight) Sample_Dissolution->MS NMR NMR Spectroscopy (Structural Confirmation) Sample_Dissolution->NMR Data_Comparison Compare with Reference Standard HPLC->Data_Comparison MS->Data_Comparison NMR->Data_Comparison Elemental_Analysis->Data_Comparison Karl_Fischer->Data_Comparison Residue_on_Ignition->Data_Comparison Qualification_Decision Qualification as Reference Standard Data_Comparison->Qualification_Decision

Caption: Experimental workflow for the qualification of a new reference standard batch.

G cluster_identity Identity Confirmation cluster_purity Purity Determination cluster_composition Compositional Verification Purity_Assessment Overall Purity Assessment MS_Identity Mass Spectrometry Purity_Assessment->MS_Identity NMR_Identity NMR Spectroscopy Purity_Assessment->NMR_Identity HPLC_Purity HPLC (Organic Impurities) Purity_Assessment->HPLC_Purity ROI_Purity Residue on Ignition (Inorganic Impurities) Purity_Assessment->ROI_Purity KF_Purity Karl Fischer (Water) Purity_Assessment->KF_Purity EA_Composition Elemental Analysis Purity_Assessment->EA_Composition

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical procedures is a critical component of the drug development lifecycle, ensuring that the chosen method provides consistent, reliable, and accurate data.[4][5] International guidelines, such as those from the International Council for Harmonisation (ICH), outline the necessary parameters to be evaluated during a validation study.[4][5][6][7] These parameters include accuracy, precision, specificity, linearity, range, and the limits of detection and quantification.[4][6]

Comparative Analysis of Analytical Method Performance

The following table summarizes the quantitative performance data from several validated analytical methods for different isoxazole derivatives. The data is extracted from peer-reviewed publications and demonstrates the suitability of these methods for their intended applications. The methods primarily include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Isoxazole Compound Analytical Method Matrix Linearity (r²) Accuracy (% Recovery) Precision (%RSD) Limit of Quantification (LOQ) Reference
Isoxazole (Curcumin Analog)LC-MS/MSRat Plasma0.999Not ReportedNot Reported1.0 ng/mL[1]
Isoxazoline Derivatives (Fluralaner, Sarolaner, Lotilaner, Afoxolaner)UPLC-MS/MSLaying Hen, Human, Canine, and Feline Plasma>0.991.19% to 11.67%1.66% to 14.97%1 ng/mL[8]
MargetuximabLC-MS/MSRat Plasma0.999894.98% to 98.03%<1.7%Not Reported[9]
TFISA and its metabolitesHPLC-MS/MSRat and Rabbit BloodNot ReportedNot ReportedNot Reported20 ng/mL (TFISA), 2 ng/mL (N-hydroxy metabolite), 0.1 ng/mL (N-acetyl metabolite)[10]
IsoconazoleHPLCPharmaceutical Dosage Forms0.999998.14% - 101.12%<2%Not Reported[11]
Anastrozole and TemozolomideRP-FLCCapsule and Tablet FormulationsNot Reported98.3% - 101.7%Not ReportedNot Reported[12]
TinidazoleHPLCCommercial Tablets0.999999.10% - 102.45%<2%Not Reported[13]

Detailed Experimental Protocols

A well-defined experimental protocol is essential for the successful transfer and validation of analytical methods between laboratories.[14] Below are representative protocols for the analysis of isoxazole compounds using HPLC and LC-MS/MS, based on the methodologies described in the cited literature.

LC-MS/MS Method for Isoxazole (Curcumin Analog) in Rat Plasma[1]
  • Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: Simple plasma protein precipitation.[1]

  • Chromatographic Separation:

    • Column: Water symmetry C18 column (75 × 4.6 mm, 3.5 µm).[1]

    • Mobile Phase: 0.1% formic acid in water and methanol (20:80 v/v).[1]

    • Flow Rate: 600 µL/min.[1]

    • Elution Mode: Isocratic.[1]

  • Mass Spectrometry Detection:

    • Monitoring Tool: MS/MS for fragmentation monitoring.[1]

    • Transitions: m/z = 366.1 → 145.1 for Isoxazole and m/z = 237.1 → 194.07 for Carbamazepine (Internal Standard).[1]

UPLC-MS/MS Method for Isoxazoline Derivatives in Plasma[8]
  • Instrumentation: Ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: Protein precipitation with a mixture of 96% acetonitrile and 4% ammonium hydroxide (v/v).[8]

  • Chromatographic Separation:

    • Column: 1.8 μm, 2.1 × 100 mm.[8]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]

    • Flow Rate: 0.35 mL/min.[8]

    • Injection Volume: 1 μL.[8]

    • Column Temperature: 35°C.[8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray positive ionization.[8]

HPLC Method for Isoconazole in Pharmaceutical Dosage Forms[11]
  • Instrumentation: High-performance liquid chromatography system with UV detection.

  • Chromatographic Separation:

    • Column: C18 BDS column (100 mm × 4.6 mm).[11]

    • Mobile Phase: Acetonitrile and 0.05 M Ammonium Acetate buffer (70:30, v/v), pH adjusted to 6 with phosphoric acid.[11]

    • Flow Rate: 1 mL/min.[11]

    • Detection: UV absorbance at 254 nm.[11]

Visualizing the Validation Process

To better understand the workflow of an inter-laboratory validation study and the relationship between key validation parameters, the following diagrams are provided.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Analytical Method and Scope B Develop Standardized Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Samples C->D E Each Laboratory Performs Analysis According to Protocol D->E F System Suitability Tests E->F G Collect and Tabulate Data from All Labs F->G H Statistical Analysis (e.g., ANOVA) G->H I Evaluate Repeatability and Reproducibility H->I J Final Validation Report I->J

Caption: A typical workflow for an inter-laboratory validation study.

G cluster_params Key Validation Parameters cluster_relationship Relationship Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Linearity Linearity (r²) Specificity Specificity LOD Limit of Detection LOQ Limit of Quantification Range Range Robustness Robustness MethodValidation Analytical Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Linearity MethodValidation->Specificity MethodValidation->LOD MethodValidation->LOQ MethodValidation->Range MethodValidation->Robustness

References

Unlocking Potential: A Comparative Guide to the Docking of Isoxazole Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico performance of various isoxazole derivatives against critical protein targets implicated in cancer, inflammation, and microbial infections. Supported by experimental data from recent studies, this analysis provides a comprehensive overview of binding affinities and interaction patterns, facilitating the identification of promising candidates for further development.

Isoxazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Molecular docking studies are a cornerstone of modern drug discovery, offering valuable insights into the potential binding modes and affinities of these compounds with their protein targets.[2][3] This guide synthesizes findings from multiple studies to present a comparative analysis of their performance.

Comparative Docking Performance of Isoxazole Derivatives

The following tables summarize the quantitative data from various computational docking studies of isoxazole derivatives against a range of biological targets. These studies highlight the potential of isoxazole-based compounds in diverse therapeutic areas.

Anticancer Targets

Isoxazole derivatives have been extensively studied for their anticancer properties, targeting various proteins involved in cancer progression.[4][5]

Derivative/CompoundTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Key Interacting ResiduesReference
4-hydroxy isoxazole derivativeCYP1A2-Good docking scoreNot Specified[6][7]
4-fluoro isoxazole derivativeCYP1A2-Good docking scoreNot Specified[6][7]
3-nitro isoxazole derivativeCYP1A2-Good docking scoreNot Specified[6][7]
Indole-linked isoxazole (Compound 24)Tubulin4XI3-9.1VAL392, LEU403, LEU327, MET357, PRO324, LEU387[5]
Isoxazole-based Compound 5Hsp903OWDHigh Affinity (IC50: 14 µM)Thr184, Asn51, Asp93, Asp58, Met98, Val150[8]
Isoxazolidine derivative (3b)Thymidylate Synthase1JU6-8.50Not Specified[9]
Anti-inflammatory and Antimicrobial Targets

The anti-inflammatory and antimicrobial potential of isoxazole derivatives has also been explored through molecular docking.

Derivative/CompoundTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Isoxazole-carboxamide (A13)COX-2-High Affinity (IC50: 13 nM)Interacts with secondary binding pocket[10][11]
4-hydroxy isoxazole analogue (2C)Dihydrofolate reductase (DHFR)3SRW-8.33 (G Score)Binds to active site[12]
2-hydroxy isoxazole analogue (2D)Pyruvate Kinase (PK)3TO7-8.64 (G Score)Binds to active site[12]
Triazole-Isoxazole Hybrid (7b)E. coli protein1KZN> -5.00ASN 46[13]
Triazole-Isoxazole Hybrid (7b)P. aeruginosa protein4KQR> -5.00Tyr 407, Tyr 409[13]

Experimental Protocols

The following outlines a generalized methodology for the molecular docking studies cited in this guide.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[8] Water molecules and co-crystallized ligands are typically removed.[8] Polar hydrogens and Kollman charges are added to the protein structure.[8] The prepared protein file is saved in a suitable format (e.g., PDBQT for AutoDock).[8][14]

  • Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., OPLS 2005).[15]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation. The dimensions of the grid box are chosen to encompass the entire binding pocket.[16]

  • Docking Simulation: A docking program such as AutoDock, Glide, or MOE is used to perform the docking calculations.[3][8][12] The software explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity for each pose.[2]

  • Analysis of Results: The docking results are analyzed based on the binding energy or docking score.[12] The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[2][16]

Visualizing the Process and Pathways

To better illustrate the methodologies and biological context of these docking studies, the following diagrams are provided.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB Download, Water Removal, H Addition) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock, Glide) l_prep->docking grid->docking results Analyze Results (Binding Energy, Pose) docking->results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) results->visualize

Caption: A generalized workflow for computational docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Isoxazole Isoxazole Derivative Isoxazole->EGFR

References

A Comparative Guide to Specificity Assessment of Analytical Methods for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the specificity of methods used to quantify 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. Specificity is a critical validation parameter that ensures the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

While specific validated methods for this compound are not extensively published, this guide draws upon established methods for the structurally similar active pharmaceutical ingredient, Dicloxacillin, and general principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4] The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS), which are powerful tools for separating and identifying closely related chemical compounds.[1][4]

Comparative Assessment of Analytical Techniques

The specificity of an analytical method is its ability to measure the analyte of interest accurately and specifically in the presence of other components. For this compound, potential interfering substances could include starting materials, by-products, and degradation products. The two primary chromatographic techniques suitable for this purpose are Reverse-Phase HPLC (RP-HPLC) with UV detection and HPLC-MS.

Analytical Method Principle Advantages Limitations Typical Specificity Assessment
RP-HPLC-UV Separation based on polarity differences between the analyte and a non-polar stationary phase. Detection is based on the absorption of UV light.Robust, cost-effective, widely available, and provides good resolution for many compounds.[3][5]Co-eluting impurities with similar UV spectra can interfere with quantification. Peak purity analysis is often required.Resolution of the analyte peak from all other peaks, peak purity analysis using a photodiode array (PDA) detector, and forced degradation studies.[5]
HPLC-MS Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for detection.Highly selective and sensitive, capable of differentiating compounds with the same retention time based on their mass-to-charge ratio.[1][2][4] Provides structural information about impurities.Higher cost and complexity compared to HPLC-UV. Matrix effects can sometimes suppress ion formation.In addition to chromatographic resolution, specificity is confirmed by monitoring specific mass-to-charge ratios for the analyte and potential impurities.[1][2]

Experimental Protocols for Specificity Assessment

A crucial aspect of demonstrating specificity is through forced degradation studies, where the drug substance is exposed to stress conditions to generate potential degradation products.[6][7][8][9] The analytical method must then be able to separate the intact analyte from these degradants.

1. Forced Degradation Study Protocol

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve the analyte in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) and/or visible light for a specified period.

  • Analysis: Analyze the stressed samples using the analytical method being validated. The goal is to achieve 5-20% degradation of the active substance.[8]

2. RP-HPLC Method Protocol (Hypothetical)

This protocol is based on methods developed for related compounds like Dicloxacillin and would require optimization for this compound.[3][5][10][11]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer pH 4.0). A typical starting point could be a 60:40 (v/v) ratio of acetonitrile to buffer.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the analyte; likely around 230-280 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Specificity Assessment:

    • Inject a solution of the pure analyte.

    • Inject a mixture of the analyte and its potential impurities/degradation products (from forced degradation studies).

    • Assess the resolution between the analyte peak and all other peaks. A resolution factor of >2 is generally considered acceptable.[5]

    • Perform peak purity analysis of the analyte peak in the stressed samples using a PDA detector to ensure it is not co-eluting with any degradants.

3. HPLC-MS Method Protocol (Hypothetical)

This protocol builds upon the HPLC method by adding a mass spectrometric detector for enhanced specificity.[1][2][4]

  • Chromatographic Conditions: Similar to the RP-HPLC method, but may use volatile buffers like ammonium formate or ammonium acetate to be compatible with the MS detector.[10]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.

    • Scan Mode: Full scan to identify all ions present, and Selected Ion Monitoring (SIM) for targeted quantification of the analyte and known impurities.

    • Capillary Voltage, Cone Voltage, Source Temperature, Desolvation Temperature, and Gas Flows: These parameters would need to be optimized for the specific instrument and analyte.

  • Specificity Assessment:

    • Analyze the pure analyte to determine its retention time and mass spectrum.

    • Analyze the stressed samples.

    • Confirm that the peak at the analyte's retention time corresponds to its expected mass-to-charge ratio.

    • Demonstrate that the peaks for degradation products have different mass-to-charge ratios and/or retention times.

Data Presentation for Comparison

The following tables summarize hypothetical data that would be generated during a specificity assessment.

Table 1: Resolution Data from RP-HPLC Analysis of Forced Degradation Samples

Stress Condition Degradation (%) Analyte Retention Time (min) Closest Eluting Impurity RT (min) Resolution (Rs) Peak Purity Angle Peak Purity Threshold
Acid Hydrolysis15.25.425.182.80.1230.250
Base Hydrolysis18.55.414.953.50.1150.250
Oxidation12.85.435.893.10.1300.250
Thermal8.15.426.024.20.1090.250
Photolytic10.55.415.252.50.1280.250

Table 2: Mass Spectrometry Data from HPLC-MS Analysis

Compound Retention Time (min) Expected [M-H]⁻ Observed [M-H]⁻
Analyte5.42272.0272.1
Degradant 1 (Acid)5.18-288.1
Degradant 2 (Base)4.95-228.0
Degradant 3 (Oxidation)5.89-288.1

Visualizing Workflows and Relationships

Experimental Workflow for Specificity Assessment

G cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Specificity Evaluation cluster_3 Outcome Analyte 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->Stress Degraded Stressed Samples Stress->Degraded HPLC HPLC / HPLC-MS Analysis Degraded->HPLC Data Chromatographic Data (Retention Time, Peak Area, Mass Spectra) HPLC->Data Resolution Resolution (Rs > 2?) Data->Resolution PeakPurity Peak Purity (PDA) Data->PeakPurity MassSpec Mass Spectral Confirmation Data->MassSpec Specific Method is Specific Resolution->Specific PeakPurity->Specific MassSpec->Specific

Caption: Workflow for assessing the specificity of an analytical method using forced degradation studies.

Logical Relationship of Specificity Parameters

G Specificity Method Specificity Separation Separation Capability Specificity->Separation Identification Correct Identification Specificity->Identification Resolution Resolution (Rs) Separation->Resolution PeakPurity Peak Purity Separation->PeakPurity MassSpec Mass-to-Charge Ratio Identification->MassSpec

References

Safety Operating Guide

Proper Disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 3919-76-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to these guidelines is critical to minimize risks to personnel and the environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Before handling, it is crucial to understand its associated risks.

Hazard Summary:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3]
Skin Irritation (Category 2)Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its waste.[1][4]

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5]Prevents skin contact and irritation.
Body Protection Laboratory coat, coveralls, or a chemical-resistant suit.[1][4]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[2]Required when handling the powder outside of a fume hood or if dust is generated.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: As soon as the material is deemed unusable, it must be classified as hazardous waste.[3]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible container.

    • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be treated as hazardous waste and collected separately.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Step 2: Waste Accumulation and Storage
  • Container Selection: Use only containers that are compatible with the chemical waste. The original container is often a good choice.[6] Ensure the container is in good condition, free of leaks, and has a secure, screw-on cap.[3][7]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," the approximate quantity, and the date of accumulation.[3][7]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[3][7]

Step 3: Arranging for Professional Disposal
  • Contact a Licensed Disposal Service: The disposal of this hazardous waste must be handled by a licensed professional waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Schedule a Pickup: Follow your institution's protocol to schedule a hazardous waste pickup. Do not transport hazardous waste yourself.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with local and national regulations.[9][10]

Experimental Protocols Referenced

This disposal plan is based on standard hazardous waste management protocols as outlined by regulatory bodies and safety data sheets. No novel experimental data is presented.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

G cluster_0 Disposal Workflow A Identify Waste Material (Unused or Contaminated) B Wear Appropriate PPE A->B C Segregate Waste (Solid, Liquid, Contaminated Items) B->C D Select & Label Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Professional Waste Disposal Pickup E->F G Complete Disposal Documentation F->G

Caption: Disposal Workflow for this compound.

G cluster_1 Spill Response Logic start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area is_major->evacuate Yes minor_cleanup Contain & Clean Up Spill (with appropriate kit) is_major->minor_cleanup No notify_ehs Notify EHS/Emergency Services evacuate->notify_ehs dispose_waste Dispose of Cleanup Materials as Hazardous Waste minor_cleanup->dispose_waste

Caption: Decision-making process for handling a spill of the chemical.

References

Personal protective equipment for handling 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 3919-76-4). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Operation Required PPE Specifications
Receiving and Storage - Safety Glasses- Laboratory Coat- Nitrile GlovesStandard laboratory attire.
Weighing and Aliquoting (Powder Handling) - Chemical Safety Goggles or Face Shield- Chemical-Resistant Gloves (double-gloving recommended)- Disposable Gown or Laboratory Coat (with tight cuffs)- Respiratory Protection (NIOSH/MSHA approved respirator)Operations involving the solid form should be conducted in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1]
Solution Preparation and Handling - Chemical Safety Goggles- Chemical-Resistant Gloves- Laboratory CoatHandle solutions in a chemical fume hood.
Spill Cleanup - Chemical Safety Goggles and Face Shield- Chemical-Resistant Coveralls- Heavy-Duty Chemical-Resistant Gloves- Chemical-Resistant Boots- Respiratory Protection (as needed)Ensure adequate ventilation and prevent dust from becoming airborne.
Waste Disposal - Chemical Safety Goggles- Chemical-Resistant Gloves- Laboratory CoatHandle waste in designated satellite accumulation areas.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for minimizing risks associated with this compound.

Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]

  • Store in a locked cabinet or area accessible only to authorized personnel.[1][2]

2. Handling and Use:

  • Engineering Controls: All handling of the solid material that may generate dust must be conducted in a certified chemical fume hood or a glove box. Ensure safety showers and eyewash stations are readily accessible.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[2][4]

  • Clothing: Remove and wash contaminated clothing before reuse.[1][2]

3. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][5]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation persists, get medical advice.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[2][6] Seek immediate medical attention.[2]

Disposal Plan
  • Waste Characterization: This compound is considered hazardous waste.

  • Containerization: Collect waste material in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain or with general laboratory trash.

Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Receive and Inspect Receive and Inspect Prepare Work Area->Receive and Inspect Store Securely Store Securely Receive and Inspect->Store Securely Weigh and Prepare Solution Weigh and Prepare Solution Store Securely->Weigh and Prepare Solution Conduct Experiment Conduct Experiment Weigh and Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff and Dispose PPE Doff and Dispose PPE Dispose of Waste->Doff and Dispose PPE

Caption: Workflow for Safe Handling of the Chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 2
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.